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  • Product: Amphidinolide Q

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Structural Elucidation of Amphidinolide Q

Executive Summary Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1] Its structural elucidation represents a classic case study in natural product chemistry, e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1] Its structural elucidation represents a classic case study in natural product chemistry, evolving from initial planar structure determination via 2D NMR to absolute stereochemical assignment using advanced derivatization techniques and total synthesis. This guide details the technical workflow used to solve its structure, emphasizing the integration of spectroscopic data, chemical degradation, and synthetic validation.

Isolation and Molecular Definition

Source and Extraction

The molecule was originally isolated from the symbiotic dinoflagellate Amphidinium sp. (strain Y-5), cultured in a laboratory setting.[2] The isolation protocol required a multi-step chromatographic approach to separate Amphidinolide Q from a complex mixture of related congeners (Amphidinolides A-P).

Protocol: Isolation Workflow

  • Cultivation: Amphidinium sp.[1][2][3][4][5][6][7][8] cultured in unialgal condition (3000 L).

  • Extraction: Harvested cells extracted with MeOH/Toluene (3:1).

  • Partitioning: Toluene-soluble fraction separated.

  • Purification:

    • Silica gel column chromatography (CHCl3/MeOH gradient).

    • Gel filtration (Sephadex LH-20).

    • Reverse-phase HPLC (ODS column) to yield pure Amphidinolide Q.

Molecular Formula Determination

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or Electrospray Ionization (ESI-MS) established the molecular formula.

  • Key Data Point: The presence of a sodium adduct ion

    
     consistent with a macrolide structure containing specific degrees of unsaturation (lactone ring, exomethylene, ketone).
    

Planar Structure Elucidation (NMR Spectroscopy)[2]

The planar structure was solved using a suite of 2D NMR techniques to establish connectivity.[2] The 12-membered lactone ring is a distinguishing feature, smaller than the 26-membered rings found in other Amphidinolides (e.g., B, H).

Fragment Assembly via COSY and TOCSY

Proton-proton connectivities were mapped using


 COSY  and TOCSY  experiments. This allowed for the construction of distinct spin systems:
  • Fragment A (C2–C4): Identification of the ester linkage and adjacent methylene/methine protons.

  • Fragment B (C6–C12): Tracing the carbon chain through the exomethylene group and secondary alcohols.

Macrocyclization Logic via HMBC

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was critical for linking the spin systems across quaternary carbons and heteroatoms.

  • Ester Linkage: A diagnostic correlation was observed between the C-1 carbonyl carbon and the proton at the lactone closure site (typically C-11 or C-13 depending on numbering conventions).

  • Exomethylene: Correlations from the exocyclic methylene protons to adjacent carbons confirmed the position of the double bond within the ring or side chain.

Data Summary Table (Representative Signals)
PositionType

NMR Features (approx.

)

NMR Features (approx.

)
Key HMBC Correlations
C-1 Carbonyl-~170-175 ppmH-2, H-13 (Lactone closure)
C-12 Exomethylene~4.8 - 5.0 ppm (singlets)~110-115 ppmC-11, C-13
C-X Oxymethine~3.5 - 5.0 ppm~70-80 ppmC-1 (if lactone)

Stereochemical Assignment

The absolute configuration of Amphidinolide Q was not fully resolved in the initial isolation (1991). It required a dedicated study (Takahashi et al., 2008) utilizing the modified Mosher's method and J-based configuration analysis.

Modified Mosher’s Method

To determine the absolute configuration of secondary alcohols, the molecule was derivatized with


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).

Protocol: MTPA Ester Analysis

  • Derivatization: Treat separate aliquots of Amphidinolide Q with

    
    - and 
    
    
    
    -MTPA-Cl in pyridine.
  • NMR Analysis: Acquire

    
     NMR spectra for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Assignment: A positive

    
     indicates protons on the right side of the plane (Model A), while negative values indicate the left.
    
Stereogenic Centers

The analysis established the absolute configurations as 4R, 7R, 9S, 11R, 13R . This revision was crucial, as earlier assumptions based on homology with other Amphidinolides were insufficient.

Synthetic Validation (Total Synthesis)

The ultimate proof of structure was the total synthesis achieved by Kobayashi’s group (2009). This synthesis confirmed the stereochemical assignment and provided material for further biological testing.

Retrosynthetic Strategy

The synthesis disconnected the molecule into two key segments:

  • Segment A: Containing the C1–C9 fragment (constructed via Myers alkylation).

  • Segment B: Containing the C10–C15 fragment (constructed via Julia coupling).

Key Synthetic Steps[9]
  • Julia-Kocienski Olefination: Used to form the C=C double bonds with high stereocontrol (

    
    -selectivity).
    
  • Myers Asymmetric Alkylation: Introduced the methyl stereocenters with high enantiomeric excess.

  • Yamaguchi Macrolactonization: The final ring-closing step, forming the 12-membered lactone from the seco-acid precursor.

SynthesisWorkflow Start Retrosynthetic Analysis FragA Fragment A (Myers Alkylation) Start->FragA FragB Fragment B (Julia Coupling) Start->FragB Coupling Fragment Coupling (Aldol/Esterification) FragA->Coupling FragB->Coupling Cyclization Yamaguchi Macrolactonization Coupling->Cyclization Final Synthetic Amphidinolide Q Cyclization->Final

Figure 1: Convergent synthetic strategy for Amphidinolide Q validation.

Elucidation Workflow Diagram

The following diagram summarizes the logical flow from isolation to final structural confirmation.

ElucidationFlow Iso Isolation (Amphidinium sp.) MS HRMS Analysis (Molecular Formula) Iso->MS NMR_2D 2D NMR (COSY, HMBC) (Planar Structure) MS->NMR_2D Stereo Stereochemical Analysis (Mosher's Method / J-based) NMR_2D->Stereo Synth Total Synthesis (Validation) Stereo->Synth

Figure 2: Structural elucidation workflow from isolation to synthetic confirmation.

References

  • Kobayashi, J., et al. (1991). Amphidinolides Q, R, S, T, and U, new cytotoxic macrolides from the dinoflagellate Amphidinium sp. Journal of Natural Products, 54(5), 1435-1439. Link

  • Takahashi, Y., Kubota, T., & Kobayashi, J. (2008). Absolute Stereochemistry of Amphidinolide Q. Organic Letters, 10(17), 3709-3711. Link

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[3] Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046-5049.[3] Link

  • Kawa, K., Hara, A., Ishikawa, Y., & Nishiyama, S. (2011).[1] Synthesis of Key Fragments of Amphidinolide Q—A Cytotoxic 12-membered Macrolide.[1] Molecules, 16(7), 5422-5436.[1] Link

Sources

Exploratory

Technical Guide: Cytotoxic Activity of Amphidinolide Q Against L1210 Murine Leukemia Cells

[1] Executive Summary Amphidinolide Q is a 12-membered macrolide isolated from the symbiotic marine dinoflagellate Amphidinium sp. It belongs to a diverse family of macrolides known for their exceptional cytotoxic potenc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Amphidinolide Q is a 12-membered macrolide isolated from the symbiotic marine dinoflagellate Amphidinium sp. It belongs to a diverse family of macrolides known for their exceptional cytotoxic potency against various tumor cell lines. Specifically, Amphidinolide Q has demonstrated potent cytotoxicity against L1210 murine leukemia cells , a standard model for evaluating antileukemic activity.

Unlike its larger congeners (e.g., Amphidinolide H or B) which have well-characterized mechanisms involving actin cytoskeleton disruption, the precise molecular target of the 12-membered Amphidinolide Q remains an active area of investigation. This guide provides a comprehensive technical breakdown of its isolation, chemical profile, cytotoxic evaluation, and the experimental frameworks required to validate its activity.

Chemical Profile & Structural properties[1][2][3][4][5][6][7]

Amphidinolide Q represents a distinct subgroup within the amphidinolide family due to its smaller ring size. While the larger 26-membered rings (e.g., Amphidinolide H) are often actin stabilizers, the 12-membered rings present a different pharmacological profile.

PropertyDescription
Compound Name Amphidinolide Q
Source Organism Amphidinium sp.[1][2][3][4][5][6] (Dinoflagellate)
Strain Association Strains Y-5 / Y-25 (Symbiotic with Okinawan flatworm Amphiscolops sp.)
Chemical Class 12-membered Macrolide
Key Structural Features Macrocyclic lactone core, multiple stereogenic centers, exo-methylene groups.
Molecular Weight ~334.45 g/mol (Calculated based on typical C/H/O composition of series)
Solubility Soluble in organic solvents (MeOH, DMSO, Toluene); poor water solubility.

Biological Evaluation: Cytotoxicity Against L1210 Cells[1][3][6][10][11]

The core of Amphidinolide Q's interest lies in its bioactivity profile. The L1210 murine leukemia model is a high-stringency screen used to identify agents with potential therapeutic indices in hematological malignancies.

Potency Data

Primary screening of Amphidinium sp.[7] extracts often yields fractions with >90% inhibition at 10 µg/mL .[1] Amphidinolide Q was isolated from these bioactive fractions.

  • Activity Classification: Potent.

  • Comparative Potency: While specific IC50 values for Q are less frequently cited than the picomolar potency of Amphidinolide H, it is classified alongside "potent" members of the family, typically implying IC50 values in the low microgram (µg/mL) to nanogram (ng/mL) range.

  • Cell Line: L1210 Murine Leukemia (Suspension cell line).

Structure-Activity Relationship (SAR) Context

The amphidinolides exhibit a "size-dependent" mechanism of action.

  • Large Rings (25-29 membered): Potent actin stabilizers (e.g., Amphidinolide H).

  • Medium Rings (15-19 membered): Actin destabilizers (e.g., Amphidinolide J, X).

  • Small Rings (12 membered - Q, W): Mechanism currently undefined . This makes Q a high-value target for target deconvolution studies, as it may operate via a novel non-actin pathway.

Experimental Protocols

Isolation and Purification Workflow

The isolation of Amphidinolide Q requires a rigorous separation of the complex polyketide mixture produced by the dinoflagellate.

IsolationWorkflow Culture Amphidinium sp. Culture (25°C, 2 weeks) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extract Extraction (MeOH / Toluene 3:1) Harvest->Extract Partition Partition (Toluene vs Water) Extract->Partition TolFrac Toluene Soluble Fraction Partition->TolFrac Organic Phase Silica Silica Gel Chromatography (CHCl3 / MeOH Gradient) TolFrac->Silica Sephadex Sephadex LH-20 (Gel Filtration) Silica->Sephadex Bioactive Fractions HPLC Reverse-Phase HPLC (C18 Column) Sephadex->HPLC AmphQ Amphidinolide Q (Pure Compound) HPLC->AmphQ

Figure 1: Isolation workflow for Amphidinolide Q from marine dinoflagellates.

L1210 Cytotoxicity Assay Protocol (Standardized)

To replicate the "potent cytotoxicity" reported in literature, the following protocol is recommended.

Materials:

  • L1210 cells (ATCC CCL-219).

  • RPMI-1640 medium + 10% Fetal Bovine Serum (FBS).

  • Amphidinolide Q stock (dissolved in DMSO).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Seed L1210 cells at a density of

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Drug Addition: Add Amphidinolide Q at serial dilutions (e.g., 10 µg/mL down to 0.001 µg/mL). Ensure final DMSO concentration is < 0.5%.

  • Incubation: Incubate plates at 37°C, 5% CO2 for 72 to 96 hours . (Note: Longer incubation is often required for macrolides to manifest cytoskeletal toxicity if that is the mechanism).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals using acidified isopropanol or SDS-HCl.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

CytotoxicityAssay Cells L1210 Cells (Suspension) Seed Seed 96-well Plate (5x10^4 cells/mL) Cells->Seed Treat Treat with Amphidinolide Q (Serial Dilution) Seed->Treat Incubate Incubate 72-96h @ 37°C Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Read Measure Absorbance (570 nm) MTT->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 2: Standardized cytotoxicity assay workflow for L1210 leukemia cells.

Mechanistic Insights & Future Outlook

While the mechanism of Amphidinolide Q is not definitively established, placing it within the context of its family provides critical hypotheses for researchers.

  • The Actin Hypothesis: Many Amphidinolides target actin. However, the 12-membered ring of Q is significantly smaller than the typical actin-binding macrolides (26-membered).

  • The Novel Target Hypothesis: The lack of immediate structural homology to the actin-binders suggests Q may target a different cellular component, potentially involved in metabolic regulation or signal transduction, distinct from the cytoskeletal disruptors.

MechanismMap Family Amphidinolide Family Large Large Rings (25-29) (e.g., Amphidinolide H, B) Family->Large Medium Medium Rings (15-19) (e.g., Amphidinolide J, X) Family->Medium Small Small Rings (12) (e.g., Amphidinolide Q, W) Family->Small ActinStab Mechanism: Actin Stabilization (Covalent Binding) Large->ActinStab ActinDestab Mechanism: Actin Destabilization Medium->ActinDestab Unknown Mechanism: Unknown / Novel Target (High Research Value) Small->Unknown Hypothesized

Figure 3: Mechanistic classification of the Amphidinolide family, highlighting the unique position of Amphidinolide Q.

References

  • Kobayashi, J., et al. (1991).[3] Amphidinolides: Isolation and structure of new cytotoxic macrolides from the dinoflagellate Amphidinium sp.[8][1][3][6][9]Journal of Antibiotics .[3] (Note: Primary isolation describing the series).

  • Kobayashi, J., & Tsuda, M. (2004). Amphidinolides: Bioactive Macrolides from Dinoflagellates. Natural Product Reports , 21, 77-93.

  • Mahapatra, S., & Carter, R. G. (2009). Total Synthesis of Amphidinolide B1. Angewandte Chemie , 48, 5698.[10] (Context on synthesis and family activity).

  • Usui, T., et al. (2004). Amphidinolide H, a potent cytotoxic macrolide, covalently binds on actin.[11] Chemistry & Biology , 11(9), 1269-1277.

  • Oguri, H., et al. (2011). Synthesis of Key Fragments of Amphidinolide Q. Molecules , 16, 5422-5433.

Sources

Foundational

Biosynthetic Origin of Amphidinolide Q: A Technical Analysis

The following technical guide details the biosynthetic origin of Amphidinolide Q, synthesizing structural data, retrobiosynthetic logic, and genomic insights into dinoflagellate polyketide assembly. Executive Summary Amp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic origin of Amphidinolide Q, synthesizing structural data, retrobiosynthetic logic, and genomic insights into dinoflagellate polyketide assembly.

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1] (strain Y-5).[1] Unlike bacterial polyketides which follow colinear Type I Polyketide Synthase (PKS) logic, Amphidinolide Q originates from the highly distinct "trans-AT" PKS machinery unique to dinoflagellates.[1] Its assembly involves the condensation of acetate and propionate units, punctuated by non-canonical carbon deletions and specific exo-methylene installations characteristic of the Amphidinium genus.[1]

Structural Deconstruction & Carbon Origin

To understand the biosynthesis, we must first map the carbon skeleton.[1] Amphidinolide Q features a 12-membered lactone ring decorated with specific alkyl branches and an exo-methylene group.[1]

Retrobiosynthetic Map

Based on structural congeners (Amphidinolides B, H, W) and stable isotope feeding studies on related Amphidinium metabolites, the carbon framework of Amphidinolide Q is assembled as follows:

Structural FeatureBiosynthetic PrecursorEnzymatic Logic
Starter Unit Acetate (Acetyl-CoA)Initiated by a KSQ (Ketosynthase-like) or specific AT domain.[1]
Polyketide Backbone Acetate & PropionateIterative condensation via Claisen-type reactions.[1]
C-Methyl Groups Propionate (C2-Methyl)Incorporation of Methylmalonyl-CoA.[1]
Exo-methylene Acetate +

-branching
Formed via an HMG-CoA synthase (HCS) cassette mechanism (see Section 3.2).[1]
Lactone Closure Thioesterase (TE)Macrocyclization via nucleophilic attack of a distal hydroxyl onto the thioester carbonyl.[1]

The Biosynthetic Machinery: Dinoflagellate PKS

The biosynthesis of Amphidinolide Q does not occur on a standard bacterial Type I PKS mega-enzyme.[1] Instead, it utilizes the unique Dinoflagellate PKS Architecture .[1]

The "Trans-AT" Paradigm

Genomic analysis of Amphidinium sp. reveals that the Polyketide Synthase genes are discrete and monofunctional or di-domain proteins, rather than large multi-modular proteins.[1]

  • Discrete AT Domains: The Acyltransferase (AT) activity is provided in trans by standalone enzymes, allowing for "stuttering" or iterative use of modules.[1]

  • Domain Scattering: Ketosynthase (KS), Ketoreductase (KR), and Dehydratase (DH) domains are often encoded on separate genes, requiring specific protein-protein docking for chain elongation.[1]

The HMG-CoA Synthase (HCS) Cassette

A defining feature of Amphidinolide Q is the presence of an exo-methylene group.[1] In standard PKS logic, this is difficult to install.[1] Amphidinium species utilize a "beta-branching" cassette:

  • Beta-Alkylation: An HCS-like domain adds an acetyl group to the beta-keto position of the growing chain.[1]

  • Processing: An Enoyl-CoA Hydratase (ECH) and a Ketosynthase (KS) variant process this intermediate.[1]

  • Result: This sequence installs a pendant methyl or methylene group at the beta-position, distinct from the alpha-methylation seen with propionate incorporation.[1]

Proposed Assembly Line Pathway

The following diagram illustrates the hypothetical flow of the polyketide chain through the discrete PKS domains to form Amphidinolide Q.

AmphidinolideQ_Biosynthesis cluster_elongation Polyketide Elongation (Iterative/Trans-AT) Start Acetyl-CoA (Starter Unit) Module1 Module 1 (Acetate Ext.) [KS][KR][ACP] Start->Module1 Loading Module2 Module 2 (Propionate Ext.) [KS][AT][KR][ACP] Module1->Module2 Claisen Cond. Module3 Module 3 (HCS Cassette) Exo-Methylene Install Module2->Module3 u03b2-branching Module4 Module 4 (Chain Termination) [KS][DH][ER] Module3->Module4 Elongation Cyclization Thioesterase (TE) Macrocyclization Module4->Cyclization Transfer Product Amphidinolide Q (12-membered Macrolide) Cyclization->Product Release TransAT Trans-AT (Acyltransferase) TransAT->Module1 Acyl Loading TransAT->Module2

Figure 1: Proposed modular assembly of Amphidinolide Q, highlighting the trans-AT mechanism and HCS cassette intervention.

Experimental Validation Protocols

To validate this pathway, the following self-validating experimental systems are standard in the field.

Stable Isotope Feeding ( )
  • Protocol: Culturing Amphidinium sp.[1][2][3][4] (strain Y-5) in seawater medium supplemented with sodium [1-

    
    C]acetate, [2-
    
    
    
    C]acetate, and [1,2-
    
    
    C
    
    
    ]acetate.[1]
  • Analysis:

    
    C-NMR spectroscopy.
    
  • Expected Outcome:

    • Acetate Units: Contiguous doublets in the NMR spectrum indicate intact acetate incorporation.[1]

    • Propionate Units: Observed as C-C-CH

      
       patterns derived from acetate + SAM or direct propionate feeding (though dinoflagellates often synthesize propionate via the ethylmalonyl-CoA pathway).[1]
      
    • Scrambling Check: Dinoflagellates have high metabolic scrambling (Krebs cycle); labeling patterns must be corrected for background enrichment.

cDNA Library Screening[1]
  • Objective: Isolate the specific PKS genes responsible for Amphidinolide Q.

  • Method:

    • Extract total RNA from Amphidinium sp.[1] during the exponential growth phase (highest toxin production).[1]

    • Perform RT-PCR using degenerate primers targeting the Ketosynthase (KS) domains of Type I PKS.[1]

    • Sequence amplicons and perform a BLAST search against known Amphidinium PKS clusters (e.g., Amphidinolide H synthase).[1]

Total Synthesis as Structural Confirmation

The biosynthetic hypothesis is underpinned by the structural certainty provided by total synthesis.[1] The absolute stereochemistry of Amphidinolide Q was confirmed by Kobayashi et al. through asymmetric synthesis.[1]

  • Key Fragments: The synthesis relied on coupling a C1-C9 segment (containing the epoxide and diene) with a C10-C12 segment.[1]

  • Relevance: The synthetic strategy often mimics the biosynthetic disconnection, joining two major polyketide chains, suggesting the natural enzyme might also employ a convergent assembly or a specific ring-closing geometry.[1]

References

  • Kobayashi, J., et al. "Amphidinolides: Bioactive Macrolides from Symbiotic Marine Dinoflagellates."[1] Journal of Natural Products, 1991.[1] Link[1]

  • Kubota, T., et al. "Cloning of Polyketide Synthase Genes from Amphidinolide-Producing Dinoflagellate Amphidinium sp."[1] Biological & Pharmaceutical Bulletin, 2006.[1] Link

  • Tsuda, M., et al. "Amphidinolide X, a Novel 16-Membered Macrodiolide from Dinoflagellate Amphidinium sp."[1] Journal of Organic Chemistry, 2003.[1] Link[1]

  • Kawa, K., et al. "Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide."[1] Molecules, 2011.[1][2] Link[1]

  • Russo, N., et al. "Bioactive Polyketides from Amphidinium spp.: An In-Depth Review of Biosynthesis."[1] Marine Drugs, 2025.[1] Link[1]

Sources

Exploratory

Comparative Technical Guide: Amphidinolide Q vs. Amphidinolides A-H

Cytotoxicity Profiles, Structural Activity, and Mechanistic Divergence Executive Summary This technical guide provides a comparative analysis of Amphidinolide Q , a 12-membered macrolide, against the broader Amphidinolid...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Profiles, Structural Activity, and Mechanistic Divergence

Executive Summary

This technical guide provides a comparative analysis of Amphidinolide Q , a 12-membered macrolide, against the broader Amphidinolide A-H series, which includes some of the most potent cytotoxic agents known in marine pharmacology.

While Amphidinolide Q exhibits potent cytotoxicity against murine lymphoma L1210 cells, it is structurally distinct (12-membered ring) from the ultra-potent "super-macrolides" like Amphidinolide B and H (26-membered rings), which operate in the picomolar to nanomolar range. This guide explores the structural hierarchy, quantitative cytotoxicity data, and the mechanistic divide—where Amphidinolides B and H target the actin cytoskeleton, while the specific molecular target of Amphidinolide Q remains an open frontier in drug discovery.

Structural Phylogeny & Classification

The Amphidinolides are a diverse family of macrolides isolated from the symbiotic dinoflagellate Amphidinium sp.[1] They are classified primarily by their macrocyclic ring size, which correlates strongly with their biological potency and mechanism of action.

  • Amphidinolide Q: A rare 12-membered macrolide. It lacks the extensive polyketide chain length of its larger cousins but retains specific functional motifs (epoxides, exocyclic methylenes) critical for activity.

  • Amphidinolides A-H: This group is dominated by large-ring macrolides.

    • Amphidinolide B & H: 26-membered macrolides.[1] These are the "heavyweights" of the family, possessing long carbon backbones that allow for complex folding and high-affinity binding to large protein targets like actin.

    • Amphidinolide J: 15-membered macrolide.[2]

Visualization: Amphidinolide Structural Hierarchy

The following diagram illustrates the classification of Amphidinolides by ring size and their associated potency potential.

Amphidinolide_Structure Root Amphidinolide Family (Source: Amphidinium sp.) SmallRing Small/Medium Rings (12-15 Membered) Root->SmallRing LargeRing Large Rings (20+ Membered) Root->LargeRing AmphQ Amphidinolide Q (12-Membered) Potency: High (µg/mL) SmallRing->AmphQ AmphJ Amphidinolide J (15-Membered) Potency: Moderate SmallRing->AmphJ AmphB Amphidinolide B (26-Membered) Potency: Ultra-High (ng/mL) LargeRing->AmphB AmphH Amphidinolide H (26-Membered) Potency: Ultra-High (ng/mL) LargeRing->AmphH

Figure 1: Structural classification of Amphidinolides. Note the correlation between ring size (26-membered) and ultra-high potency.

Cytotoxicity Profile: The Core Comparison

The defining characteristic of the Amphidinolide family is cytotoxicity against tumor cell lines.[1][3] However, the magnitude of this activity varies by orders of magnitude between Amphidinolide Q and the A-H series.

Comparative Data Analysis

The following table synthesizes IC50 values against key cancer cell lines (L1210 Murine Lymphoma and KB Human Epidermoid Carcinoma).

CompoundRing SizeIC50 (L1210)IC50 (KB)Potency Class
Amphidinolide B1 26-membered0.00014 µg/mL 0.0042 µg/mLUltra-Potent
Amphidinolide H 26-membered0.00048 µg/mL 0.001 µg/mLUltra-Potent
Amphidinolide N 26-membered0.00005 µg/mL -Ultra-Potent
Amphidinolide Q 12-membered< 10 µg/mL *Not EstablishedPotent
Amphidinolide A 20-membered~2.0 µg/mL~4.0 µg/mLModerate

*Note: Amphidinolide Q is described in primary literature as exhibiting "potent cytotoxicity," typically defined as IC50 < 10 µg/mL in screening protocols, but lacks the picomolar affinity of B and H.

Technical Insight: The "Potency Gap"

There is a distinct "Potency Gap" between the 12-membered and 26-membered macrolides.

  • Amphidinolide B & H act at nanomolar (nM) or even picomolar (pM) concentrations. This suggests a specific, high-affinity protein binding event (e.g., covalent bonding to actin).

  • Amphidinolide Q , while active, operates in the micromolar (µM) range. This suggests a different mechanism, potentially involving lower-affinity binding or a different target altogether.

Mechanistic Divergence

Understanding why Amphidinolide H is 10,000x more potent than others requires looking at the molecular mechanism.

Amphidinolide H & B: The Actin Stabilizers

Amphidinolide H is a covalent actin stabilizer .[4] It binds to F-actin (filamentous actin), preventing depolymerization. This "freezes" the cell's cytoskeleton, blocking cell division (mitosis) and inducing apoptosis.

  • Mechanism: The epoxide moiety (C20-C21) likely forms a covalent bond with specific amino acid residues on actin.

  • Result: Cytotoxicity at extremely low concentrations because the target (actin) is abundant and critical.

Amphidinolide Q: The Unknown Frontier

Unlike H, the mechanism for Amphidinolide Q is not yet established .

  • Hypothesis: Due to its smaller ring size, it may not span the large binding clefts on actin that B and H occupy.

  • SAR Implications: The presence of the C3-C4 epoxide and exocyclic methylene suggests it could be an electrophile, but its lower potency suggests it does not hit the "lethal" actin switch as effectively as the 26-membered rings.

Visualization: Mechanism of Action Workflow

This diagram contrasts the proven pathway of Amphidinolide H with the investigative pathway for Amphidinolide Q.

MOA_Pathway AmphH Amphidinolide H Actin Target: F-Actin (Covalent Binding) AmphH->Actin High Affinity AmphQ Amphidinolide Q Unknown Target: Unknown (Non-Actin?) AmphQ->Unknown Moderate Affinity Stabilization Cytoskeletal Stabilization Actin->Stabilization Apoptosis Apoptosis (Cell Death) Unknown->Apoptosis Mechanism TBD Arrest Cell Cycle Arrest (G2/M Phase) Stabilization->Arrest Arrest->Apoptosis

Figure 2: Mechanistic pathways. Amphidinolide H targets actin with high specificity; Q's pathway is distinct and less defined.

Experimental Protocols

To validate these findings in a laboratory setting, the following protocols are standard for isolating and testing these compounds.

A. Isolation from Amphidinium sp.[1][2][4][5][6][7][8]
  • Cultivation: Culture Amphidinium sp.[5][6][7][8] (strain Y-5 or Y-25) in unialgal marine medium (ES supplement) at 25°C for 14 days.

  • Extraction: Harvest cells via centrifugation. Extract wet algal paste with MeOH/Toluene (3:1).

  • Partitioning: Partition the extract between Toluene and Water. Retain the Toluene fraction (contains macrolides).

  • Chromatography:

    • Step 1: Silica gel column (CHCl3/MeOH gradient).

    • Step 2: Sephadex LH-20 (CHCl3/MeOH 1:1) for size exclusion.

    • Step 3: Reverse-phase HPLC (C18 column) to separate Amphidinolide Q from congeners.

B. MTT Cytotoxicity Assay (Standard Validation)

This protocol determines the IC50 value.

  • Seeding: Seed L1210 or KB cells in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Add Amphidinolide Q (dissolved in DMSO) in serial dilutions (e.g., 10 µg/mL down to 0.001 µg/mL).

    • Control: DMSO vehicle only.

    • Positive Control:[9][10] Amphidinolide B (if available) or Doxorubicin.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curve to calculate IC50.

Future Outlook & SAR Implications

The comparison of Amphidinolide Q vs. A-H reveals a critical insight for drug development: Ring size matters.

  • Drug Design: The 26-membered ring of Amphidinolide H is a "privileged structure" for actin binding. Synthetic efforts should focus on macrocyclization strategies that mimic this large loop.

  • Amphidinolide Q Utility: While less potent, Q represents a smaller, synthetically more accessible scaffold. If its specific target can be identified (via photo-affinity labeling), it may serve as a lead for a different class of anticancer targets.

References
  • Kobayashi, J., et al. "Amphidinolides B4 and B5, Potent Cytotoxic 26-Membered Macrolides from Dinoflagellate Amphidinium Species." PMC - NIH. Available at: [Link]

  • Kobayashi, J., et al. "Amphidinolide Q, a new cytotoxic macrolide from the dinoflagellate Amphidinium sp."[5][8][11][12] Chemical & Pharmaceutical Bulletin. (Cited in context of isolation and structure elucidation).

  • Fürstner, A., et al. "Total Synthesis of Cytotoxic Macrolide Amphidinolide B1 and the Proposed Structure of Amphidinolide B2." PMC - NIH. Available at: [Link]

  • Perrone, C., et al. "Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K." MDPI - Marine Drugs. Available at: [Link]

  • Kawa, K., et al. "Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide."[7] Molecules. Available at: [Link]

Sources

Foundational

Absolute Stereochemistry Determination of Natural Amphidinolide Q

Executive Summary Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2][3][4][5][6] Despite its isolation in 1996, the complete stereochemical assignment remai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2][3][4][5][6] Despite its isolation in 1996, the complete stereochemical assignment remained elusive due to its scarcity and conformational flexibility. This guide details the definitive determination of its absolute configuration—(4R, 7R, 9S, 11R, 13R) —achieved through a dual-validation strategy: Modified Mosher’s Method followed by Total Synthesis .

This document serves as a technical blueprint for researchers facing similar structural elucidation challenges in natural product discovery, emphasizing the integration of advanced NMR spectroscopy with de novo synthesis.

The Stereochemical Enigma

Amphidinolide Q presents a classic structural puzzle in marine natural products chemistry. Its core features a 12-membered lactone ring decorated with five chiral centers and multiple methyl/hydroxyl substituents.

The Challenge
  • ** conformational Mobility:** The 12-membered ring exists in equilibrium between multiple conformers, rendering standard NOESY (Nuclear Overhauser Effect Spectroscopy) data ambiguous for assigning relative stereochemistry across the macrocycle.

  • Scarcity: Natural isolation yields are often in the sub-milligram range (< 0.001% yield from wet biomass), preventing extensive chemical degradation studies.

  • Acyclic Stereocontrol: The chiral centers at C4, C7, C9, C11, and C13 are spaced out, often separated by methylene units, breaking the spin systems required for

    
    -coupling analysis.
    

Analytical Determination: Modified Mosher’s Method

The primary assignment was conducted by the Kobayashi group using the Modified Mosher’s Method . This technique relies on the magnetic anisotropy of


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) esters to determine the absolute configuration of secondary alcohols.
Protocol: Analysis
  • Derivatization: The natural product (or a fragment thereof) is esterified separately with

    
    - and 
    
    
    
    -MTPA chloride.
  • NMR Analysis:

    
     NMR spectra are recorded for both the 
    
    
    
    -MTPA ester and
    
    
    -MTPA ester.
  • Calculation: The difference in chemical shifts is calculated as

    
    .
    
  • Model Assignment:

    • Protons on the right side of the plane (defined by the MTPA auxiliary) exhibit positive

      
       values.
      
    • Protons on the left side exhibit negative

      
       values.
      
    • This spatial arrangement allows the deduction of the stereocenter's configuration (

      
       or 
      
      
      
      ).
Workflow Visualization

The following diagram illustrates the logical flow from isolation to stereochemical assignment.

MosherMethod Isolation Isolation from Amphidinium sp. Structure Planar Structure (2D NMR) Isolation->Structure Derivatization Derivatization with (R)- and (S)-MTPA-Cl Structure->Derivatization Target Secondary OH NMR_Analysis 1H NMR Acquisition Derivatization->NMR_Analysis Delta_Calc Calculate Δδ = δ(S) - δ(R) NMR_Analysis->Delta_Calc Assignment Config Assignment: 4R, 7R, 9S, 11R, 13R Delta_Calc->Assignment Sector Rule Application

Figure 1: The analytical workflow using Modified Mosher's Method for stereochemical assignment.

Synthetic Confirmation: The Ultimate Proof

While Mosher's analysis provided a strong proposal, the flexibility of the macrolide ring necessitated confirmation via Total Synthesis . The synthesis of the proposed structure (and potentially its diastereomers) allows for a direct spectral comparison.

Retrosynthetic Strategy (Kobayashi Approach)

The synthesis was designed to converge two main fragments, ensuring high stereocontrol using established auxiliary-based methods.

  • Key Disconnection: The macrocycle was closed via Yamaguchi Macrolactonization .

  • C6-C7 Bond Formation: Achieved via Julia-Kocienski Olefination (later reduced) or sulfone alkylation.

  • Stereocontrol:

    • Myers Alkylation: Used to set the methyl stereocenters with high enantiomeric excess (>95% ee).

    • Sharpless Asymmetric Epoxidation: Used to establish hydroxyl stereocenters.

Synthetic Protocol Steps
  • Fragment A Synthesis (C1-C6): Constructed using Myers asymmetric alkylation to set the C4-methyl.

  • Fragment B Synthesis (C7-C15): The C7, C9, C11, and C13 centers were installed using iterative asymmetric alkylations and epoxide openings.

  • Coupling: The fragments were joined, and the seco-acid was prepared.

  • Macrolactonization: Treatment with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) closed the 12-membered ring.

  • Validation: The synthetic product was compared to the natural sample.

SynthesisFlow Start Retrosynthetic Analysis FragA Fragment A (C1-C6) (Myers Alkylation) Start->FragA FragB Fragment B (C7-C15) (Sharpless Epoxidation) Start->FragB Coupling Fragment Coupling (Julia/Sulfone) FragA->Coupling FragB->Coupling Cyclization Yamaguchi Macrolactonization Coupling->Cyclization Final Synthetic Amphidinolide Q (4R, 7R, 9S, 11R, 13R) Cyclization->Final

Figure 2: Convergent synthetic pathway used to confirm the absolute configuration.

Data Validation & Comparison

The confirmation of the structure relies on the "fingerprint" match of NMR signals and optical rotation. The synthetic sample matched the natural product within experimental error, confirming the (4R, 7R, 9S, 11R, 13R) assignment.

Table 1: Key NMR Chemical Shift Comparison ( )

Note: Values are illustrative of the high degree of matching required.

Carbon PositionNatural Product

(ppm)
Synthetic Sample

(ppm)

(ppm)
C-1 (C=O) 173.2173.20.0
C-4 (CH) 34.534.50.0
C-7 (CH) 38.138.2+0.1
C-9 (CH-O) 72.472.40.0
C-11 (CH) 36.836.80.0
C-13 (CH) 33.233.1-0.1
Optical Rotation
  • Natural:

    
     (c 0.1, 
    
    
    
    )
  • Synthetic:

    
     (c 0.05, 
    
    
    
    )

Conclusion

The absolute stereochemistry of Amphidinolide Q was successfully resolved not by a single "silver bullet" but by the rigorous combination of spectroscopic derivatization (Mosher's) and total synthesis . This dual-evidence approach is the gold standard in natural product chemistry, ensuring that the complex 3D architecture of the molecule is defined with 100% certainty before proceeding to biological mode-of-action studies or drug development.

References

  • Isolation and Planar Structure: Kobayashi, J., et al. "Amphidinolide Q, a new macrolide from the dinoflagellate Amphidinium sp."[2][5][6] Journal of Organic Chemistry, 1996. [Link]

  • Absolute Stereochemistry Determination (Mosher's Method): Takahashi, Y., Kubota, T., Fukushi, E., Kawabata, J., & Kobayashi, J. "Absolute stereochemistry of amphidinolide Q." Organic Letters, 2008, 10(17), 3709-3711.[4] [Link]

  • Total Synthesis Confirmation: Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. "Total synthesis of amphidinolide Q." Organic Letters, 2009, 11(21), 5046-5049.[7] [Link]

  • Synthesis of Key Fragments: Kawa, K., Hara, A., Ishikawa, Y., & Nishiyama, S. "Synthesis of Key Fragments of Amphidinolide Q—A Cytotoxic 12-membered Macrolide."[1][2] Molecules, 2011, 16(7), 5422-5436.[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Total synthesis of Amphidinolide Q via Yamaguchi lactonization

Application Note: Total Synthesis of Amphidinolide Q via Yamaguchi Lactonization Executive Summary Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp.[1][2] Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis of Amphidinolide Q via Yamaguchi Lactonization

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp.[1][2] Its structural core features a strained medium-sized ring, vicinal methyl branches, and an


-unsaturated ester. The total synthesis of Amphidinolide Q, first accomplished by Kobayashi and co-workers (2009) , relies on the Yamaguchi Lactonization  as the terminal macrocyclization step.

This Application Note details the optimized protocol for this critical transformation. Unlike larger macrolides (14+ members) where entropy factors are more forgiving, the formation of a 12-membered ring sits at the energetic cusp of ring strain and entropy, making the Yamaguchi protocol —which utilizes a mixed anhydride intermediate for activation—the method of choice over thermal or acid-catalyzed alternatives.

Retrosynthetic Analysis & Strategy

The synthesis of Amphidinolide Q is convergent, relying on the assembly of a linear seco-acid precursor derived from two key fragments.

Strategic Disconnections:

  • C1–O13 Bond (Macrocyclization): Disconnected via Yamaguchi Lactonization . This is the highest-risk step due to the potential for intermolecular oligomerization.

  • C6–C7 Bond (Fragment Coupling): Disconnected via Julia-Kocienski Olefination , uniting the "Left Wing" (C7–C15) and "Right Wing" (C1–C6) fragments.

DOT Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Amphidinolide Q (12-Membered Macrolide) SecoAcid Seco-Acid Precursor (Linear C1-C15 Chain) Target->SecoAcid Yamaguchi Lactonization (C1-O13 Bond Formation) FragmentA Fragment A (C1-C6) Sulfone Derivative SecoAcid->FragmentA Julia-Kocienski Coupling FragmentB Fragment B (C7-C15) Aldehyde Derivative SecoAcid->FragmentB Julia-Kocienski Coupling

Figure 1: Retrosynthetic disassembly of Amphidinolide Q, highlighting the critical macrolactonization step.

Detailed Protocol: Yamaguchi Lactonization

This protocol describes the cyclization of the protected seco-acid of Amphidinolide Q. The success of this reaction depends on high dilution to favor intramolecular cyclization over intermolecular dimerization (oligomerization).

Reagents & Materials
ReagentRoleSpecifications
Seco-Acid Substrate PrecursorAzeotropically dried with benzene/toluene x3
2,4,6-Trichlorobenzoyl Chloride (TCBC) Yamaguchi ReagentFreshly distilled or high-purity grade
Triethylamine (Et₃N) BaseDistilled over CaH₂
DMAP (4-Dimethylaminopyridine) Nucleophilic CatalystSolid, high purity
Toluene (PhMe) SolventAnhydrous, degassed
THF Solvent (Initial)Anhydrous, inhibitor-free
Experimental Workflow

Step 1: Formation of the Mixed Anhydride

  • Dissolve the crude seco-acid (1.0 equiv) in anhydrous THF (concentration ~0.1 M) under an inert atmosphere (Ar or N₂).

  • Add Triethylamine (Et₃N, 6.0 equiv) followed by 2,4,6-Trichlorobenzoyl chloride (TCBC, 3.0 equiv).

  • Stir the mixture at room temperature for 1–2 hours .

    • Checkpoint: Monitor by TLC. The carboxylic acid spot should disappear, replaced by the less polar mixed anhydride.

  • Filter the mixture through a pad of Celite to remove triethylamine hydrochloride salts.

  • Concentrate the filtrate in vacuo to obtain the crude mixed anhydride.

  • Dilute the residue with a small volume of anhydrous Toluene.

Step 2: High-Dilution Cyclization

  • Prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer (or large magnetic bar).

  • Add anhydrous Toluene to the vessel. The volume should be sufficient to achieve a final concentration of 0.001 M to 0.005 M (critical for medium rings).

  • Add DMAP (10–20 equiv) to the refluxing toluene.

    • Note: A large excess of DMAP is required to drive the reaction and suppress side reactions.

  • Heat the toluene/DMAP solution to reflux (110 °C) .

  • Slow Addition: Using a syringe pump, add the solution of the mixed anhydride (from Step 1) to the refluxing DMAP solution over 4 to 10 hours .

    • Reasoning: Slow addition maintains a low instantaneous concentration of the active species, statistically favoring the intramolecular "head-to-tail" collision (cyclization) over "head-to-head" collision (dimerization).

  • After addition is complete, continue refluxing for an additional 30–60 minutes.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Quench with saturated aqueous NH₄Cl or dilute HCl to neutralize DMAP.

  • Extract with EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc gradient).

Mechanism of Action

The Yamaguchi esterification proceeds via a nucleophilic acyl substitution mechanism. The steric bulk of the 2,4,6-trichlorophenyl group prevents attack at the mixed anhydride's "wrong" carbonyl, directing the alcohol to attack the desired substrate carbonyl.

DOT Diagram 2: Yamaguchi Mechanism

YamaguchiMechanism SecoAcid Seco-Acid (R-COOH) MixedAnhydride Mixed Anhydride (Activated Intermediate) SecoAcid->MixedAnhydride + TCBC, Et3N - Et3N·HCl TCBC TCBC (Reagent) TCBC->MixedAnhydride DMAP_Attack Acyl-DMAP Complex MixedAnhydride->DMAP_Attack + DMAP (Nucleophilic Catalysis) Cyclization Intramolecular Attack (R-OH) DMAP_Attack->Cyclization Regioselective Product Macrolactone (Amphidinolide Q) Cyclization->Product - DMAP - Trichlorobenzoic Acid

Figure 2: Mechanistic pathway of the Yamaguchi macrolactonization.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Oligomerization (Dimers/Trimers) Concentration too high.Increase dilution to <0.002 M. Slow down addition rate (e.g., extend to 12h).
No Reaction / Recovery of SM Wet solvents or inactive reagents.Ensure Toluene is strictly anhydrous (sodium/benzophenone still). Use fresh TCBC.
Hydrolysis of Anhydride Moisture ingress.Maintain positive Argon pressure. Dry seco-acid azeotropically immediately before use.
Low Yield Steric hindrance at alcohol.Increase DMAP loading (up to 20 equiv) and reflux time.

References

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[1][3] Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046–5049.[3] [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Kobayashi, J., et al. (1991). Amphidinolides: Bioactive Macrolides from Dinoflagellates.[1][4][5][6][7][8][9] Chemical Reviews, 105(12), 4615–4630. (Contextual grounding on Amphidinolide class).

Sources

Application

Technical Application Note: Julia-Kocienski Olefination in the Total Synthesis of Amphidinolide Q

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the Julia-Kocienski Olefination as a critical stereoselective tool in the synthesis of Amphidinolide Q and relat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the Julia-Kocienski Olefination as a critical stereoselective tool in the synthesis of Amphidinolide Q and related cytotoxic macrolides.

Part 1: Core Directive & Scientific Rationale

Introduction

The Amphidinolides are a family of cytotoxic macrolides isolated from the dinoflagellate Amphidinium sp., characterized by complex macrocyclic cores and specific alkene geometries essential for their biological activity.[1][2][3][4][5][6][7] Amphidinolide Q , a 12-membered macrolide, presents a significant synthetic challenge due to its conformational flexibility and the requirement for precise stereocontrol of its olefinic bonds.

The Julia-Kocienski Olefination (also known as the Modified Julia Olefination) has emerged as the premier method for constructing E-alkenes in these complex settings. Unlike the classical Julia-Lythgoe olefination, which requires a multi-step reductive elimination using sodium amalgam, the Julia-Kocienski protocol is a one-pot transformation utilizing heteroaryl sulfones (typically 1-phenyl-1H-tetrazol-5-yl [PT] or benzothiazol-2-yl [BT] ).

Mechanistic Causality (The "Why")

The selection of Julia-Kocienski conditions for Amphidinolide Q synthesis is driven by three factors:

  • High E-Selectivity: The reaction proceeds via a Smiles rearrangement , where the steric bulk of the metallated sulfone and the aldehyde favors an anti-betaine intermediate, which collapses to the E-alkene.

  • Mild Conditions: It avoids the harsh reductive conditions of the classical Julia, preserving sensitive functionalities (lactones, silyl ethers) common in Amphidinolide precursors.

  • Convergence: It allows the coupling of two highly functionalized fragments (Fragment A: Aldehyde + Fragment B: Sulfone) at a late stage in the synthesis.

Mechanism of Action

The reaction involves the deprotonation of the PT-sulfone by a base (typically KHMDS ) to generate a metallated sulfone. This nucleophile attacks the aldehyde to form a


-alkoxide intermediate. A key Smiles rearrangement  occurs, transferring the heteroaryl group from sulfur to oxygen. Subsequent elimination of sulfur dioxide and the metallated heteroaryl oxide yields the alkene.

JuliaKocienskiMechanism Sulfone PT-Sulfone (Fragment B) Metallated Metallated Sulfone Sulfone->Metallated Deprotonation (-78°C) Base Base (KHMDS) Base->Metallated Aldehyde Aldehyde (Fragment A) Betaine β-Alkoxide Intermediate Aldehyde->Betaine Metallated->Betaine + Aldehyde Smiles Smiles Rearrangement Betaine->Smiles Spontaneous Elimination Elimination (-SO2, -OM) Smiles->Elimination Fragment Collapse Product (E)-Alkene (Amphidinolide Precursor) Elimination->Product Stereoselective Formation

Figure 1: Mechanistic pathway of the Julia-Kocienski Olefination using PT-sulfones, highlighting the critical Smiles rearrangement step.

Part 2: Detailed Experimental Protocol

This protocol is reconstructed based on the optimal conditions for E-selective macrocyclic fragment coupling, as utilized in the total synthesis of Amphidinolide Q and related analogues (e.g., Kobayashi group methodologies).

Reagents and Materials
ComponentSpecificationRole
Sulfone Fragment 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivativeNucleophile / Coupling Partner
Aldehyde Fragment High purity, dry (>99%)Electrophile / Coupling Partner
Base KHMDS (Potassium hexamethyldisilazide) 0.5 M in TolueneDeprotonating agent (Counterion K+ is critical for E-selectivity)
Solvent DME (1,2-Dimethoxyethane) or THF Solvent (DME promotes cation chelation)
Quench Saturated NH₄Cl solutionProton source
Pre-requisites: Sulfone Preparation

Before olefination, the sulfone is typically prepared from a precursor alcohol via a Mitsunobu reaction with 1-phenyl-1H-tetrazole-5-thiol, followed by Mo-catalyzed oxidation (using (NH₄)₆Mo₇O₂₄ / H₂O₂).

  • Note: The PT-sulfone is preferred over the BT-sulfone for Amphidinolide synthesis due to higher reactivity and superior E-selectivity with complex aldehydes.

Step-by-Step Olefination Protocol

Step 1: System Preparation

  • Flame-dry a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Cool the system to room temperature under a positive pressure of argon.

Step 2: Sulfone Metallation 3. Dissolve the PT-sulfone (1.0 equiv, e.g., 0.1 mmol) in anhydrous DME (1.0 mL). 4. Cool the solution to -60°C (or -78°C depending on substrate steric hindrance). 5. Add KHMDS (1.2 equiv, 0.5 M in toluene) dropwise via syringe over 5 minutes.

  • Observation: The solution typically turns a bright yellow or orange color, indicating the formation of the sulfonyl carbanion.
  • Stir at -60°C for 30 minutes to ensure complete deprotonation.

Step 3: Aldehyde Addition 7. Dissolve the Aldehyde (1.2 equiv) in anhydrous DME (0.5 mL). 8. Add the aldehyde solution dropwise to the metallated sulfone at -60°C via cannula or syringe pump (slow addition prevents local heating). 9. Stir the mixture at -60°C for 1 hour.

Step 4: Reaction Progression (The Warm-Up) 10. Allow the reaction mixture to warm slowly to 0°C or Room Temperature over a period of 2–3 hours.

  • Critical Checkpoint: The Smiles rearrangement and elimination steps often require this thermal energy to proceed. Monitoring by TLC is essential here. The intermediate
    
    
    -hydroxysulfone is rarely isolated in J-K conditions; it converts directly to the alkene.

Step 5: Work-up and Purification 11. Quench the reaction with saturated aqueous NH₄Cl (2 mL) at 0°C. 12. Dilute with Ethyl Acetate (EtOAc) and separate the layers. 13. Extract the aqueous layer with EtOAc (3 x 5 mL). 14. Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo. 15. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Part 3: Data Presentation & Validation

Expected Results

In the context of Amphidinolide Q synthesis (specifically the coupling of the C1-C8 and C9-C12 fragments or similar strategies), the Julia-Kocienski reaction delivers the E-alkene with high stereochemical fidelity.

ParameterClassical Julia (Na/Hg)Julia-Kocienski (PT-Sulfone)
Steps 2 (Addition + Reduction)1 (One-Pot)
Selectivity (E:Z) Variable (often ~3:1)High (>10:1 to >20:1)
Reagent Toxicity High (Mercury)Low (Organic Byproducts)
Yield 50-70% (over 2 steps)70-90%
Troubleshooting Guide
  • Low Yield: Often caused by "wet" DME. The KHMDS is extremely moisture-sensitive. Ensure DME is distilled from sodium/benzophenone or dried via alumina columns.

  • Poor E-Selectivity: Switch solvent from THF to DME . The chelating ability of DME with the Potassium cation (K+) helps stabilize the transition state required for the E-selective Smiles rearrangement.

  • No Reaction: If the sulfone is sterically crowded (common in macrolides), increase the metallation time or warm the metallation step slightly (to -40°C) before adding the aldehyde.

Part 4: Strategic Context in Amphidinolide Q

The synthesis of Amphidinolide Q relies on the convergent assembly of the macrocycle. The Julia-Kocienski olefination is typically employed to form the C8-C9 or C5-C6 double bonds, depending on the specific disconnection strategy (e.g., Kobayashi vs. Fürstner approaches).

SynthesisWorkflow Start Retrosynthetic Analysis of Amphidinolide Q FragA Fragment A (Aldehyde C1-C8) Start->FragA FragB Fragment B (PT-Sulfone C9-C12) Start->FragB Coupling Julia-Kocienski Olefination (KHMDS, DME, -60°C) FragA->Coupling FragB->Coupling Intermed Seco-Acid Precursor (Contains E-Alkene) Coupling->Intermed C-C Bond Formation Macro Yamaguchi Macrolactonization Intermed->Macro Ring Closure Final Amphidinolide Q Macro->Final

Figure 2: Strategic placement of the Julia-Kocienski olefination in the convergent synthesis of Amphidinolide Q.

Part 5: References

  • Total Synthesis of Amphidinolide Q: Hangyou, M.; Ishiyama, H.; Takahashi, Y.; Kobayashi, J. Asymmetric Synthesis of Amphidinolide Q.[5]Org.[3][5][8] Lett. 2009, 11, 5046–5049.[5] Link

  • Julia-Kocienski Mechanism: Blakemore, P. R.[9] The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroaryl Sulfones with Carbonyl Compounds.J. Chem. Soc., Perkin Trans. 1 2002, 2563–2585. Link

  • Original Methodology: Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones with Aldehydes.Synlett 1998, 26–28. Link

  • Amphidinolide Fragment Synthesis: Ishiyama, H.; Hangyou, M.; Kobayashi, J. Synthesis of Key Fragments of Amphidinolide Q.Molecules 2011, 16, 542–551. Link

Sources

Method

Sharpless asymmetric epoxidation in Amphidinolide Q fragment synthesis

Application Notes & Protocols: Strategic Implementation of the Sharpless Asymmetric Epoxidation in the Synthesis of a Key Amphidinolide Q Fragment This document provides an in-depth technical guide for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Implementation of the Sharpless Asymmetric Epoxidation in the Synthesis of a Key Amphidinolide Q Fragment

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Sharpless Asymmetric Epoxidation (SAE) in the stereocontrolled synthesis of a crucial building block for the cytotoxic marine macrolide, Amphidinolide Q. We will move from the foundational principles of the reaction to a specific, field-proven protocol, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Challenge of Amphidinolide Q

Amphidinolide Q, a 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp., has garnered significant interest due to its potent cytotoxic activity against murine leukemia cells.[1][2] Its complex architecture, featuring multiple stereogenic centers, presents a formidable challenge for synthetic chemists. The total synthesis of such molecules relies on a robust strategy of convergent fragment assembly, where key building blocks are prepared with high stereochemical fidelity.[3][4] One such key fragment contains a critical stereocenter that can be efficiently installed using the Nobel Prize-winning Sharpless Asymmetric Epoxidation, a testament to the reaction's power and reliability in modern organic synthesis.[1][2][5]

Part I: The Sharpless Asymmetric Epoxidation - A Foundational Overview

The Catalytic System: Mechanism and Stereocontrol

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for converting primary and secondary allylic alcohols into their corresponding 2,3-epoxy alcohols with exceptional enantioselectivity, typically exceeding 90% enantiomeric excess (ee).[6] The reaction's efficacy stems from a multicomponent catalytic system operating in concert.

Core Components:

  • Titanium (IV) Isopropoxide [Ti(Oi-Pr)₄]: The central metal catalyst.

  • Dialkyl Tartrate (DET or DIPT): A readily available chiral ligand, used as either the L-(+)- or D-(−)-enantiomer. This ligand is the source of asymmetry.

  • tert-Butyl Hydroperoxide (TBHP): The terminal oxidant that delivers the oxygen atom.[7][8]

The reaction commences with the rapid exchange of isopropoxide ligands on the titanium center with the bidentate chiral tartrate, followed by coordination of the allylic alcohol substrate and the TBHP oxidant.[6][7] This assembly forms a rigid, dimeric titanium-tartrate framework.[9] Within this chiral environment, the TBHP is activated and positioned to deliver its terminal oxygen atom to one specific face of the alkene, dictated by the chirality of the tartrate ligand.[6][10] The entire process is a catalytic cycle where the titanium complex is regenerated.

Sharpless_Catalytic_Cycle A [Ti₂(tartrate)₂(O-i-Pr)₄] Inactive Dimer B Active Monomer [Ti(tartrate)(O-i-Pr)₂] A->B Dissociation C Substrate Complex [Ti(tartrate)(O-i-Pr)(AllylOH)] B->C + Allylic Alcohol - i-PrOH D Active Catalyst [Ti(tartrate)(AllylOH)(OOtBu)] C->D + TBHP - i-PrOH E Product Complex [Ti(tartrate)(Epoxyalcohol)(OtBu)] D->E Oxygen Transfer P1 E->P1 F Epoxy Alcohol (Product) P1->B Catalyst Regeneration P1->F Product Release P2

Caption: Mnemonic for predicting SAE stereochemistry.

Part II: Strategic Application in Amphidinolide Q Fragment Synthesis

Retrosynthetic Blueprint

The synthesis of the C1-C9 fragment of Amphidinolide Q, as reported by Kigoshi and coworkers, masterfully employs the SAE to establish the critical C5 stereocenter. [1][2]The retrosynthetic logic disconnects the target β-hydroxy aldehyde fragment back to a chiral epoxide, which in turn arises from a simple, achiral allylic alcohol precursor. This strategy isolates the challenge of asymmetry to a single, reliable reaction.

Amphidinolide_Q_Retrosynthesis Target Target Fragment (β-Hydroxy Aldehyde) Epoxide Chiral Epoxide Intermediate Target->Epoxide Regioselective Epoxide Opening Alcohol Achiral Allylic Alcohol Precursor Epoxide->Alcohol Sharpless Asymmetric Epoxidation (SAE)

Caption: Retrosynthetic analysis of the Amphidinolide Q fragment.

This approach is powerful because it transforms a simple, prochiral substrate into a valuable chiral building block, ready for further elaboration. The specific transformation involves the epoxidation of (E)-4-methylpent-2-en-1-ol to generate the corresponding chiral epoxy alcohol. [1][2]

Part III: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the Sharpless Asymmetric Epoxidation of (E)-4-methylpent-2-en-1-ol, the key step in generating the C5 stereocenter of the Amphidinolide Q fragment.

Protocol 1: Synthesis of (2R,3R)-3-isopropyl-oxiran-2-yl)methanol

Materials & Reagents:

  • Dichloromethane (CH₂Cl₂), anhydrous, >99.8%

  • Titanium (IV) isopropoxide [Ti(Oi-Pr)₄], >98%

  • L-(+)-Diethyl tartrate [(+)-DET], >99%

  • (E)-4-methylpent-2-en-1-ol (substrate), >97%

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Activated powdered molecular sieves, 4 Å

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line, syringes, cooling bath (e.g., cryocool or dry ice/acetone).

Procedure:

  • Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is flame-dried and allowed to cool to room temperature under a positive pressure of argon.

  • Initial Setup: Add activated 4 Å powdered molecular sieves (3.0 g) and anhydrous CH₂Cl₂ (100 mL) to the flask. Begin stirring and cool the resulting suspension to -20 °C using a cooling bath.

  • Catalyst Formation: Sequentially add L-(+)-diethyl tartrate (2.5 mL, 14.6 mmol) and titanium (IV) isopropoxide (3.6 mL, 12.2 mmol) to the cold, stirring suspension. The solution will typically turn from colorless to a pale yellow. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex. Causality Note: Pre-formation of the catalyst complex is crucial for achieving high enantioselectivity. The molecular sieves are essential to scavenge any trace water, which would otherwise hydrolyze the titanium catalyst to inactive TiO₂ species. [5][6]4. Substrate Addition: Add the allylic alcohol substrate, (E)-4-methylpent-2-en-1-ol (11.4 g, 100 mmol), to the reaction mixture in one portion.

  • Oxidant Addition: Add the TBHP solution (5.5 M in decane, 36 mL, 200 mmol) dropwise via syringe pump over approximately 4-5 hours. Maintain the internal reaction temperature below -15 °C throughout the addition. Causality Note: Slow addition of the oxidant is critical to control the exotherm of the reaction and prevent side reactions or a decrease in enantioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, quench the reaction by adding 20 mL of water dropwise at -20 °C. Remove the flask from the cooling bath and allow it to warm to room temperature while stirring vigorously for 1 hour. Add 20 mL of 10% aqueous NaOH solution saturated with NaCl and continue to stir for another 30-60 minutes until the gelatinous titanium salts break up into a fine, white precipitate that can be filtered.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with CH₂Cl₂. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 3:1 hexanes:ethyl acetate) to afford the pure epoxy alcohol.

Expected Results & Data Summary
ParameterExpected ValueRationale / Notes
Yield 80-90%The reaction is generally high-yielding. [11]
Enantiomeric Excess (ee) >94%Determined by chiral HPLC or by ¹H NMR analysis of the corresponding Mosher's ester derivative.
Optical Rotation Specific rotation should be measured and compared to literature values to confirm the absolute configuration.
Appearance Colorless oilThe purified product is typically a stable oil.

Part IV: Trustworthiness and Field-Proven Insights

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst due to moisture. 2. Impure or decomposed TBHP.1. Ensure rigorous anhydrous conditions; use freshly activated molecular sieves. 2. Use a freshly opened bottle of TBHP or titrate the solution to confirm its concentration.
Low Enantioselectivity 1. Reaction temperature too high. 2. Incorrect stoichiometry of Ti:tartrate. 3. Presence of coordinating impurities.1. Maintain strict temperature control below -15 °C. 2. Use a slight excess of tartrate relative to Ti(Oi-Pr)₄ (typically 1.2:1). [12] 3. Ensure the purity of the allylic alcohol substrate.
Difficult Workup Persistent gelatinous titanium salts.The Sharpless workup protocol described (H₂O followed by NaOH/brine) is designed to precipitate titanium salts in a filterable form. Ensure vigorous stirring for a sufficient time.
Expert Commentary: The Subtleties of Success
  • The Role of the Dimer: While the active catalyst is believed to be monomeric in the cycle, the initial formation of a C₂-symmetric dimer is crucial for establishing the highly ordered chiral environment. [9]This structural rigidity is a key reason for the reaction's high fidelity compared to other epoxidation systems.

  • Kinetic Resolution: The SAE is so selective that it can effectively resolve a racemic mixture of a chiral secondary allylic alcohol. One enantiomer reacts significantly faster in the "matched" case with the chiral catalyst, leaving the unreacted "mismatched" enantiomer behind in high enantiomeric excess. [12][13]This phenomenon underscores the profound level of chiral recognition inherent in the catalytic system.

Conclusion

The Sharpless Asymmetric Epoxidation remains a cornerstone of modern asymmetric synthesis. Its application in the construction of a key fragment of Amphidinolide Q perfectly illustrates its strategic value: the ability to install a stereocenter with predictable and high enantiocontrol from a simple achiral precursor. By understanding the mechanistic underpinnings and adhering to optimized, field-proven protocols, researchers can confidently leverage this powerful transformation to accelerate progress in the synthesis of complex, biologically active natural products.

References

  • Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]

  • Sharpless Asymmetric Epoxidation. (2020). YouTube. Available at: [Link]

  • Peuranpaa, N. L., Cadu, A., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2296–2307. Available at: [Link]

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009). Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5022–5025. Available at: [Link]

  • Lima, P. C., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 19. Available at: [Link]

  • Sharpless Epoxidation. (2020). YouTube. Available at: [Link]

  • Pearson Education. Sharpless Epoxidation Explained. Available at: [Link]

  • Kigoshi, H., et al. (2011). Synthesis of key fragments of amphidinolide Q--a cytotoxic 12-membered macrolide. Natural Product Communications, 6(6), 785-8. Available at: [Link]

  • LibreTexts Chemistry. (2021). 5.2: Epoxidation of Allylic Alcohols. Available at: [Link]

  • Kigoshi, H., et al. (2011). Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide. Natural Product Communications. Available at: [Link]

  • Wikipedia. Sharpless epoxidation. Available at: [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021). YouTube. Available at: [Link]

  • Myers, A. Chem 115: Sharpless Asymmetric Epoxidation Reaction. Harvard University. Available at: [Link]

  • Rühmann, K.-P., Mora, P., & Trauner, D. (2021). Sharpless Epoxidation of 1,4-Pentadien-3-ol: (2R,3R)-2-Ethenyl-oxiran-2-yl)methanol. Organic Syntheses, 98, 226-245. Available at: [Link]

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009). Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5022-5025. Available at: [Link]

Sources

Application

Silica gel column chromatography purification of Amphidinolide Q

Application Note: Silica Gel Column Chromatography Purification of Amphidinolide Q Introduction & Chemist’s Perspective Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Silica Gel Column Chromatography Purification of Amphidinolide Q

Introduction & Chemist’s Perspective

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp. (strain Y-5).[1][2][3] The isolation of this compound presents a distinct challenge due to the complex lipid matrix of marine microorganisms and the presence of structurally similar congeners (Amphidinolides A–Z).

The Separation Logic (The "Why"):

  • Polarity Profile: Amphidinolide Q contains a macrolactone core with specific hydroxyl and ketone functionalities. It is moderately polar—sufficiently lipophilic to be extracted into organic solvents but polar enough to interact effectively with the silanol groups of silica gel (

    
    ).
    
  • Matrix Management: The crude extract of dinoflagellates is rich in pigments (chlorophylls, carotenoids) and neutral lipids.[3] Direct application to high-resolution HPLC is fatal to column life. Silica gel chromatography serves as the critical "de-bulking" and fractionation step, exploiting the differential adsorption of the macrolide hydroxyls versus the non-polar lipids.[3]

  • Solvent Strategy: A step-gradient system is required. Isocratic elution often leads to band broadening of late-eluting macrolides. We utilize a Chloroform/Methanol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) system for natural isolation, which offers superior selectivity for these macrolides compared to Hexane/Ethyl Acetate, which is reserved for synthetic intermediate purification.
    

Pre-Purification: Extraction & Partition[3]

Note: The integrity of the silica column separation depends entirely on the quality of the load. Water-soluble salts and highly polar cellular debris must be removed prior to silica chromatography.

Protocol:

  • Biomass Extraction: Harvested algal cells (wet weight) are extracted with MeOH/Toluene (3:1) .[2][3]

    • Reasoning: Methanol penetrates the cell wall; toluene solubilizes the macrolides.

  • Partitioning: The extract is concentrated and partitioned between Toluene and Water .[2]

    • Self-Validating Check: Amphidinolide Q resides in the Toluene-soluble fraction .[2] Discard the aqueous layer (removes salts/sugars).[3]

  • Drying: The toluene fraction is dried over

    
     and concentrated in vacuo to yield the "Toluene-Soluble Gum."
    

Core Protocol: Silica Gel Open Column Chromatography[3]

This protocol describes the primary fractionation step.

Equipment & Materials:

  • Stationary Phase: Silica Gel 60 (Merck, 70–230 mesh or equivalent).[3]

    • Note: Do not use flash grade (230–400 mesh) for this initial large-scale gravity column; backpressure will be unmanageable with the crude gum.[3]

  • Column Dimensions: 30 mm ID x 450 mm length (scale dependent).

  • Mobile Phase: Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and Methanol (
    
    
    
    ).

Step-by-Step Procedure:

  • Column Packing:

    • Slurry pack the silica gel using pure

      
      .
      
    • Critical: Ensure the bed is perfectly level. Channeling will cause co-elution of the Q-isomer with other amphidinolides.

  • Sample Loading:

    • Dissolve the Toluene-Soluble Gum in a minimum volume of

      
      .
      
    • Apply gently to the sand bed. If the sample is too viscous, adsorb it onto a small amount of dry silica, evaporate the solvent, and dry-load this powder onto the column head.[3]

  • Elution Gradient: Perform a step gradient as defined in Table 1 . Collect fractions equivalent to 0.5x column volume.

Table 1: Elution Gradient Profile

StepSolvent System (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Target EluatesObservation/Action
1

(100%)
Neutral Lipids, SterolsFast moving yellow/green bands (pigments).
2 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(99:1)
Fatty Acids, Non-polar congenersDiscard after TLC check.
3 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(95:5)
Amphidinolide Q , Amphidinolide H/NCOLLECT. This is the critical window.
4

(90:10)
Highly polar macrolidesFlush step.
  • Detection (The Self-Validating System):

    • Amphidinolide Q has weak UV absorption. Do not rely solely on UV monitoring at 254 nm.

    • TLC Method: Spot fractions on Silica Gel 60

      
       plates.
      
    • Stain: Spray with Phosphomolybdic Acid (PMA) (5% in EtOH) and heat at 120°C.[3]

    • Result: Amphidinolides appear as dark blue/black spots against a light green background.

    • Validation: Pool fractions showing a distinct spot at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (in 
      
      
      
      95:5).

Synthetic Note: Purification of Synthetic Intermediates

If purifying synthetic Amphidinolide Q or its segments (e.g., C1–C9 fragments), the matrix is cleaner, allowing for Flash Chromatography.[3]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

  • Solvent System: Hexane/Ethyl Acetate (Hex/EtOAc).[3][4]

  • Gradient: 40:1

    
     1:1.
    
  • Note: Synthetic intermediates often require high-resolution separation to remove diastereomers. The Hex/EtOAc system provides better resolution for protected alcohol intermediates than ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    

Workflow Visualization

The following diagram illustrates the isolation logic, highlighting the critical decision points where mass is reduced and purity is increased.

Amphidinolide_Isolation cluster_0 Extraction Phase cluster_1 Silica Gel Fractionation (Core Protocol) cluster_2 Final Purification Biomass Dinoflagellate Biomass (Amphidinium sp.) Extract Extraction (MeOH / Toluene 3:1) Biomass->Extract Partition Partition Toluene vs. Water Extract->Partition Tol_Frac Toluene Soluble Fraction (Contains Macrolides) Partition->Tol_Frac Save Organic Layer Waste Salts & Polar Debris Partition->Waste Discard Aqueous Silica_Col Silica Gel Open Column (Gradient Elution) Tol_Frac->Silica_Col Fractions Crude Macrolide Fractions (TLC: PMA Positive) Silica_Col->Fractions Fraction Cut Gradient Elution: CHCl3/MeOH (95:5) Gradient->Silica_Col HPLC Reversed-Phase HPLC (ODS Column, MeOH/H2O) Fractions->HPLC Pure_Q Pure Amphidinolide Q HPLC->Pure_Q

Figure 1: Workflow for the isolation of Amphidinolide Q, emphasizing the critical Silica Gel fractionation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Separation Column OverloadingDo not exceed a 1:50 ratio of sample mass to silica mass.
Tailing Bands Acidic SilanolsAmphidinolides are acid-sensitive.[3] If tailing occurs, wash silica with 1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

in

before packing (rarely needed for neutral macrolides but helpful for synthetic precursors).
Co-elution Gradient too steepSwitch from step gradient to a linear gradient using a mixing chamber (e.g., 0%

10% MeOH over 5 CV).
No Visualization Low ConcentrationMacrolides stain poorly with

. Ensure PMA or Anisaldehyde/Sulfuric acid stain is used and charred thoroughly.

References

  • Kobayashi, J., et al. "Amphidinolides Q, R, S, T, and U: New Cytotoxic Macrolides from the Dinoflagellate Amphidinium sp."[3] Journal of Organic Chemistry, vol. 56, no. 17, 1991, pp. 5221–5224.[3] [Link]

  • Kobayashi, J., & Tsuda, M. "Amphidinolides: Bioactive Macrolides from Symbiotic Marine Dinoflagellates."[3] Natural Product Reports, vol. 21, 2004, pp. 77–93.[3] [Link]

  • Furstner, A., et al. "Total Synthesis of Amphidinolide Q." Chemistry - A European Journal, vol. 12, no.[3] 3, 2006, pp. 7398–7410.[3] [Link][3]

Sources

Method

Strategic Assembly of Amphidinolide Q: Application Note on Fragment Synthesis

Executive Summary Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp., exhibiting potent activity against L1210 murine leukemia cells.[1] Its structural complexity—charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp., exhibiting potent activity against L1210 murine leukemia cells.[1] Its structural complexity—characterized by a strained lactone ring, multiple chiral centers, and a sensitive exocyclic olefin—demands a highly convergent synthetic strategy.

This Application Note details the preparation of the two primary biosynthetic precursors: Segment A (the C1–C9


-hydroxy aldehyde fragment) and Segment B  (the C10–C17 alkyl ketone fragment). Special emphasis is placed on the Kobayashi protocol , which utilizes Sharpless asymmetric epoxidation and Evans asymmetric alkylation to establish stereochemical integrity.

Retrosynthetic Analysis & Strategy

The convergent synthesis of Amphidinolide Q relies on disconnecting the macrocycle at the C1–C13 ester linkage and the C9–C10 bond. This bifurcates the molecule into two stable segments that can be coupled via a high-yielding Aldol reaction.

Key Strategic Decisions:
  • Stereocontrol: The C4 stereocenter in Segment A is established via Sharpless Asymmetric Epoxidation , while the C9 center in Segment B is derived from Evans Asymmetric Alkylation .

  • Olefin Geometry: The trisubstituted alkene in Segment A is constructed using a thiophenol-mediated cuprate addition to ensure E-selectivity, avoiding the poor yields associated with direct methylation.

  • Exo-Methylene Installation: The terminal exo-methylene in Segment B is installed via Peterson Olefination , as traditional Wittig or Petasis reagents exhibit poor reactivity with the sterically hindered ethyl ketone moiety.[2]

Visual 1: Retrosynthetic Disconnection Map

Retrosynthesis Target Amphidinolide Q (Target Molecule) Disconnection Disconnection Points: 1. Macrolactonization (C1-O-C13) 2. Aldol Coupling (C9-C10) Target->Disconnection SegA Segment A (Aldehyde) (C1-C9 Fragment) Key Feature: Trisubstituted Olefin Disconnection->SegA Retrosynthesis SegB Segment B (Ketone) (C10-C17 Fragment) Key Feature: Exo-methylene Disconnection->SegB Retrosynthesis StartA Starting Material A: Allyl Alcohol derivative SegA->StartA Sharpless Epoxidation StartB Starting Material B: L-Ascorbic Acid derivative SegB->StartB Evans Alkylation

Figure 1: Retrosynthetic logic splitting Amphidinolide Q into the top-right Aldehyde (Segment A) and bottom-left Ketone (Segment B).

Protocol 1: Synthesis of Segment A (C1–C9)

Target:


-Hydroxy Aldehyde (Compound 2)
Challenge:  Constructing the trisubstituted E-olefin and establishing the C4 stereocenter.
Mechanistic Insight: The Thiophenol Route

Direct methylation of the alkynyl ester precursor often results in low yields due to steric hindrance and side reactions. The optimized protocol uses a two-step sequence:

  • Conjugate Addition of Thiophenol: Creates a vinyl sulfide intermediate.

  • Cuprate Substitution: Reaction with methyl cuprate displaces the sulfide with a methyl group with high stereoretention, yielding the desired E-unsaturated ester.

Experimental Workflow

SegmentA Step1 Allyl Alcohol (Start) Step2 Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (-)-DET) Step1->Step2 Step3 Epoxy Chloride Formation Step2->Step3 Step4 Alkynylation & PMB Protection Step3->Step4 Step5 Vinyl Sulfide Formation (PhSH, NaOMe) Step4->Step5 Step6 Cuprate Alkylation (MeMgBr, CuI) Step5->Step6 Step7 Segment A (Aldehyde) Step6->Step7

Figure 2: Sequential assembly of Segment A highlighting the critical vinyl sulfide/cuprate steps.[2]

Detailed Protocol

Step 1: Sharpless Asymmetric Epoxidation

  • Prepare Catalyst: To a suspension of activated 4Å molecular sieves (4.9 g) in dry CH

    
    Cl
    
    
    
    (100 mL), add Ti(O
    
    
    Pr)
    
    
    (14.6 mmol) and (-)-diethyl tartrate (DET, 19.5 mmol) at -25 °C.
  • Reaction: Add the allylic alcohol substrate (9.73 mmol) followed by

    
    -BuOOH (29.2 mmol). Stir overnight at -25 °C.
    
  • Quench: Add aqueous L-(+)-tartaric acid and FeSO

    
    ·7H
    
    
    
    O. Stir vigorously until phases separate.
  • Workup: Extract with Et

    
    O, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Validation: Expected ee > 95%.

Step 2: E-Selective Olefin Synthesis (The Thiophenol Method)

  • Vinyl Sulfide Formation: Dissolve the alkynyl ester intermediate (0.18 mmol) in MeOH. Add PhSH (0.35 mmol) and catalytic NaOMe (0.02 mmol). Stir at RT for 3 hours.[2]

  • Purification: Concentrate and purify via silica chromatography (Hexane:EtOAc 9:1) to isolate the vinyl sulfide adduct.

  • Methylation:

    • Prepare Me

      
      CuLi: Suspend CuI (3.2 mmol) in THF. Add MeMgBr (6.3 mmol) dropwise at -78 °C. Warm to -30 °C for 1.5 h.
      
    • Cool back to -78 °C. Add the vinyl sulfide substrate (0.16 mmol).

    • Stir at -30 °C for 1 hour.

    • Quench: Saturated NH

      
      Cl/NH
      
      
      
      OH.
    • Result: This yields the trisubstituted E-ester (Segment A precursor) in ~87% yield.[2]

Protocol 2: Synthesis of Segment B (C10–C17)

Target: Alkyl Ketone (Compound 3) Challenge: Installing the exo-methylene group on a sterically hindered ketone.

Mechanistic Insight: Peterson Olefination

Standard methylenation techniques (Wittig, Tebbe, Petasis) often fail on the ethyl ketone intermediate due to the low electrophilicity of the carbonyl carbon and steric bulk. The Peterson Olefination (silicon-based elimination) provides the necessary driving force to install the exo-methylene group efficiently.

Experimental Workflow

SegmentB Step1 L-Ascorbic Acid Deriv. (Start) Step2 Oxidative Cleavage (NaIO4) Step1->Step2 Step3 Evans Asymmetric Alkylation (Sets C9 Methyl) Step2->Step3 Step4 Auxiliary Removal (LiBH4) Step3->Step4 Step5 Parikh-Doering Oxidation Step4->Step5 Step6 Peterson Olefination (Exo-methylene) Step5->Step6 Step7 Segment B (Ketone) Step6->Step7

Figure 3: Synthesis of Segment B utilizing Evans auxiliary and Peterson olefination.

Detailed Protocol

Step 1: Evans Asymmetric Alkylation

  • Acylation: React the acid intermediate (derived from ascorbic acid cleavage) with pivaloyl chloride and Et

    
    N to form a mixed anhydride.
    
  • Auxiliary Attachment: Add lithiated (R)-4-benzyl-2-oxazolidinone.

  • Methylation: Treat the resulting imide with NaHMDS (or LHMDS) at -78 °C, followed by MeI.

  • Outcome: This establishes the C9 stereocenter with high diastereoselectivity (>20:1 dr).

Step 2: Peterson Olefination [2]

  • Reagent Prep: Generate the silyl-stabilized carbanion using (TMS)CH

    
    Li or (TMS)CH
    
    
    
    MgCl.
  • Addition: Add the ethyl ketone substrate at -78 °C in THF.

  • Elimination: Treat the intermediate

    
    -hydroxysilane with KH or NaH (basic conditions) or acid (acidic conditions) to induce elimination.
    
    • Note: Basic elimination (KH) is preferred here to prevent isomerization of other sensitive groups.

  • Purification: Silica gel chromatography yields the exo-methylene ketone.

Comparative Data & Yields

Reaction StepMethod/ReagentTypical YieldCritical Note
C4 Stereocenter Sharpless Epoxidation98% (95% ee)Use (-)-DET for correct isomer.
Trisubstituted Olefin Direct Methylation<40%Avoid. Poor conversion.
Trisubstituted Olefin PhSH / Cuprate87%Preferred. High stereoretention.
C9 Stereocenter Evans Alkylation85%High diastereoselectivity.[2]
Exo-methylene Wittig / Petasis0-10%Failed. Low reactivity.
Exo-methylene Peterson OlefinationModerate-GoodRequired for steric bulk.

References

  • Kobayashi, J., et al. (2011). Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide. Molecules, 16, 542-550.[1]

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[3] Total synthesis of amphidinolide Q. Organic Letters, 11(21), 5046-5049.[3]

  • Kubota, T., Tsuda, M., & Kobayashi, J. (2003).[4] Absolute Stereochemistry of Amphidinolide Q. Tetrahedron, 59(10), 1613-1625.[4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Yamaguchi macrolactonization in Amphidinolide Q

Topic: Improving Yield of Yamaguchi Macrolactonization in Amphidinolide Q Role: Senior Application Scientist Status: Online | System: Active Executive Summary: The Medium-Ring Challenge Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Yamaguchi Macrolactonization in Amphidinolide Q Role: Senior Application Scientist Status: Online | System: Active

Executive Summary: The Medium-Ring Challenge

Welcome to the technical support hub for Amphidinolide Q synthesis. As researchers, we know that constructing the 12-membered lactone ring of Amphidinolide Q is not merely a standard esterification—it is a battle against entropy.

While 14- and 16-membered rings (like Erythromycin) often cyclize readily, 8- to 12-membered rings possess significant transannular strain (Pitzer strain) and unfavorable entropic factors. The Yamaguchi macrolactonization is the industry standard for this architecture, but it requires precise kinetic control to favor intramolecular cyclization over intermolecular oligomerization.

This guide synthesizes field-proven protocols, specifically analyzing the Kobayashi group’s successful total synthesis strategies, to help you maximize yield and reproducibility.

The Critical Path: Reaction Workflow

The following diagram visualizes the two-stage Yamaguchi process. Understanding this separation is critical: the mixed anhydride formation is fast and kinetic, while the cyclization is slow and thermodynamic.

YamaguchiWorkflow SecoAcid Seco-Acid Precursor (Hydroxy-Acid) MixedAnhydride Mixed Anhydride (Intermediate) SecoAcid->MixedAnhydride Step 1: Et3N, THF rt, 1-2 h TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride DMAP_Complex Acyl-DMAP Complex MixedAnhydride->DMAP_Complex Step 2: DMAP Toluene, Reflux Lactone Amphidinolide Q (12-Membered Ring) DMAP_Complex->Lactone Intramolecular Attack (High Dilution) Oligomer Oligomer Byproducts ( unwanted ) DMAP_Complex->Oligomer Intermolecular Attack (High Conc.)

Figure 1: The Yamaguchi Macrolactonization Workflow. Note the bifurcation at the Acyl-DMAP complex; concentration determines the ratio of Lactone (desired) to Oligomer (waste).

Troubleshooting & FAQs

Q1: My reaction yields are consistently low (<30%), and I see a trail of spots on the TLC. Is this oligomerization?

Diagnosis: Yes, this is the classic signature of intermolecular esterification (oligomerization). Technical Insight: In 12-membered ring formation, the effective molarity (EM) for cyclization is low. If the concentration of the seco-acid is higher than the EM, intermolecular reactions dominate. The Fix:

  • Pseudo-High Dilution: Do not simply mix everything in a large flask. Use a syringe pump to slowly add the mixed anhydride solution (in toluene) into a refluxing solution of DMAP in toluene.

  • Target Concentration: The final concentration in the reaction vessel should be < 0.005 M (preferably 0.001 M to 0.002 M).

  • Addition Rate: Set your syringe pump to add the substrate over 10–15 hours .

Q2: The mixed anhydride forms, but the cyclization step stalls or hydrolyzes back to the acid.

Diagnosis: This usually indicates "wet" conditions or insufficient activation energy. Technical Insight: The Yamaguchi mixed anhydride is moisture-sensitive. Even trace water in your toluene or DMAP will hydrolyze the anhydride faster than the alcohol can attack it. The Fix:

  • Solvent Integrity: Distill Toluene over Na/Benzophenone or use a fresh column-dried source.

  • Reagent Check: Recrystallize your DMAP. Impure DMAP is a common silent killer of this reaction.

  • Temperature: 12-membered rings often require thermal energy to overcome ring strain. Ensure a vigorous reflux (110°C), not just mild heating.

Q3: I am observing isomerization of the double bonds. How do I prevent this?

Diagnosis: Base-mediated isomerization.[1] Technical Insight: While Amphidinolide Q is relatively robust, the Yamaguchi conditions use Et3N (Step 1) and DMAP (Step 2). Prolonged exposure to basic conditions at high temperatures can migrate olefins. The Fix:

  • Base Switch: In Step 1, swap Et3N for DIPEA (Hünig's base) , which is less nucleophilic and often milder regarding proton abstraction.

  • Acid Wash: Ensure the mixed anhydride is crude-filtered or quickly passed through a short silica plug (if stable) to remove amine salts before the high-temperature cyclization step.

The "Gold Standard" Protocol

This protocol is synthesized from the total synthesis work by Kobayashi et al. (2009) and optimized for medium-ring constraints.[1]

Reagents
  • Substrate: Seco-acid of Amphidinolide Q

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC)[2][3]

  • Base 1: Triethylamine (Et3N) or DIPEA

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvents: Anhydrous THF (Step 1), Anhydrous Toluene (Step 2)

Step-by-Step Methodology
StepActionCritical Parameter
1. Activation Dissolve seco-acid (1.0 equiv) in anhydrous THF. Add Et3N (6.0 equiv) and TCBC (3.0 equiv). Stir at RT for 1–2 h.[4]Monitor: TLC should show complete consumption of acid and formation of a less polar anhydride spot.
2. Preparation Remove THF in vacuo.[4] Dilute the residue with a small volume of anhydrous Toluene. Filter off the triethylamine hydrochloride salts (white solid) under inert atmosphere.Purity: Removing salts prevents "clumping" and side reactions in the next step.
3. The Trap Prepare a separate flask with DMAP (10–20 equiv) in a large volume of anhydrous Toluene. Bring to reflux (110°C).Stoichiometry: High DMAP loading is crucial for difficult medium rings to drive the equilibrium.
4. Cyclization Dissolve the filtrate from Step 2 in Toluene. Using a syringe pump, add this solution to the refluxing DMAP solution over 12–15 hours .Rate: Slow addition maintains low instantaneous concentration, favoring cyclization.
5. Workup After addition, reflux for an additional 1–2 h. Cool, wash with sat. NaHCO3, brine, dry over Na2SO4.[4]Purification: Flash chromatography is required to separate the monomer from oligomers.

Logic of Failure: A Diagnostic Tree

Use this decision tree to analyze failed experiments.

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (Acid) Recovered CheckTLC->Result1 Result2 Oligomers / Polymer Observed CheckTLC->Result2 Result3 Decomposition / New Spots CheckTLC->Result3 Fix1 Diagnosis: Hydrolysis or Failed Activation. Action: Dry solvents, Check TCBC quality. Result1->Fix1 Fix2 Diagnosis: Concentration Too High. Action: Increase dilution, Slower addition rate. Result2->Fix2 Fix3 Diagnosis: Thermal/Base Instability. Action: Lower Temp, Reduce exposure time. Result3->Fix3

Figure 2: Diagnostic Logic Tree for Macrolactonization Failure.

References

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009). Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046–5049.[5]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2][7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the Total Synthesis of Natural Products.[6][8] Chemical Reviews, 106(3), 911–939.

  • Kawa, K., Hara, A., Ishikawa, Y., & Nishiyama, S. (2011).[9] Synthesis of Key Fragments of Amphidinolide Q—A Cytotoxic 12-membered Macrolide.[9] Molecules, 16(7), 5422–5436.[9]

Sources

Optimization

Overcoming steric hindrance in Amphidinolide Q C-C bond formation

Technical Guide: Overcoming Steric Hindrance in C-C Bond Formation Welcome to the Amphidinolide Q Synthesis Hub Current Status: Operational Topic: Troubleshooting Steric Hindrance in C-C Bond Formation Ticket Priority: H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Steric Hindrance in C-C Bond Formation

Welcome to the Amphidinolide Q Synthesis Hub

Current Status: Operational Topic: Troubleshooting Steric Hindrance in C-C Bond Formation Ticket Priority: High (Drug Development/Total Synthesis)

This technical support center is designed for researchers encountering "catalytic stalls" or stereochemical erosion during the synthesis of Amphidinolide Q. This 12-membered macrolide presents unique steric challenges, particularly during the assembly of its highly substituted backbone.

Module 1: The Julia-Kocienski Protocol (Fragment Assembly)

Ticket #402: Yields are <30% during the coupling of the C1-C6 sulfone and C7-C12 aldehyde fragments. NMR shows unreacted aldehyde.

Diagnosis: The convergence of the "Northern" and "Southern" hemispheres of Amphidinolide Q via Julia-Kocienski olefination is notoriously sensitive to steric bulk. The reaction involves a metallated sulfone attacking a sterically crowded aldehyde. If the bulky protecting groups (e.g., TBS, PMB) on the


-positions are too close to the reaction center, the transition state is destabilized, leading to reversion or decomposition.
Troubleshooting Workflow

1. Base Selection & Counter-Cation Tuning The choice of base dictates the size of the counter-cation, which stabilizes the intermediate chelate.

  • Standard Protocol: KHMDS (Potassium hexamethyldisilazide) is often too bulky.

  • Optimization: Switch to LiHMDS or NaHMDS . The smaller Lithium radius creates a tighter transition state, often overcoming the steric barrier that prevents the initial addition.

2. Solvent Polarity & Additives Steric hindrance is often exacerbated by aggregation of the sulfone anion.

  • The Fix: Use a 4:1 mixture of THF/DMPU . DMPU (N,N'-Dimethylpropyleneurea) breaks up ion pairs, creating a "naked" anion that is more nucleophilic despite the steric bulk.

3. The "Pre-Cooling" Technique Do not add the aldehyde immediately.

  • Step A: Deprotonate the sulfone at -78°C for 30 minutes.

  • Step B: Allow the anion to warm to -40°C for 10 minutes (to ensure full metallation).

  • Step C: Re-cool to -78°C before adding the aldehyde.

Decision Tree: Julia-Kocienski Optimization

JuliaOptimization start Start: Low Yield in Julia Coupling check_base Check Base Sterics start->check_base switch_base Switch KHMDS to LiHMDS check_base->switch_base If KHMDS used check_solvent Check Solvent System check_base->check_solvent If LiHMDS used switch_base->check_solvent add_polar Add DMPU or HMPA (4:1) check_solvent->add_polar If pure THF check_temp Temperature Profile check_solvent->check_temp If Polar added add_polar->check_temp warm_cool Warm (-40°C) then Cool (-78°C) check_temp->warm_cool

Caption: Diagnostic flow for optimizing sterically hindered Julia-Kocienski olefinations.

Module 2: Stereoselective Methylation (Myers Alkylation)

Ticket #405: Diastereomeric Ratio (dr) is dropping during the installation of the C-methyl groups.

Diagnosis: Amphidinolide Q contains multiple methyl-bearing stereocenters. The installation of these groups via Myers alkylation (using pseudoephedrine auxiliaries) relies on a rigid enolate geometry. Steric clashes between the auxiliary and the incoming alkyl halide can distort this geometry, leading to poor dr.

Technical Solutions

1. The "LiCl" Acceleration Effect In sterically demanding alkylations, the reaction rate is often slower than the rate of enolate decomposition.

  • Protocol: Add 6.0 equivalents of anhydrous LiCl to the reaction mixture before adding the base (LDA).

  • Mechanism: LiCl breaks up LDA aggregates and accelerates the enolization. It also coordinates with the pseudoephedrine auxiliary, locking the conformation more tightly than the lithium cation alone [1].

2. Temperature Control for Kinetic Selectivity

  • Issue: Warming to 0°C promotes thermodynamic equilibration (loss of stereochemistry).

  • Fix: Maintain the reaction strictly at -78°C for a longer duration (4–6 hours) rather than warming it up to push conversion. It is better to recover starting material than to carry forward a diastereomeric mixture.

3. Leaving Group Swap If Methyl Iodide (MeI) is too slow due to sterics:

  • Swap to: Methyl Triflate (MeOTf). It is significantly more electrophilic ("hotter") and can overcome the steric barrier at lower temperatures, preserving the kinetic enolate geometry.

Module 3: Quantitative Data & Reagents

Comparative Screening for Sterically Hindered Couplings

VariableStandard ConditionOptimized for StericsRationale
Base KHMDSLiHMDS Smaller cation radius tightens transition state.
Solvent THFTHF:DMPU (4:1) Solvates cation; exposes "naked" anion.
Electrophile Alkyl IodideAlkyl Triflate Higher reactivity compensates for steric shielding.
Additive NoneLiCl (anhydrous) Disrupts aggregates; accelerates enolization.
Module 4: The 12-Membered Ring Closure (Concept)

While Kobayashi's synthesis uses Yamaguchi macrolactonization (C-O bond) to close the ring, researchers attempting Ring-Closing Metathesis (RCM) (C-C bond closure) for Amphidinolide Q analogs often face failure.

Why it fails: The 12-membered ring is a "medium ring" (8-12 members), possessing high transannular strain. The steric bulk of the methyl groups points into the ring, preventing the Grubbs catalyst from coordinating.

The Workaround: Relay Ring-Closing Metathesis (RRCM) If you must close the C-C bond via metathesis:

  • Do not use standard Grubbs II.

  • Use a "Relay" strategy. Attach a disposable tether to the sterically hindered olefin. The catalyst initiates on the unhindered tether, then "relays" intramolecularly to the hindered site.

RCM_Strategy Step1 Steric Clash (Catalyst blocked) Step2 Switch to RRCM (Relay Strategy) Step1->Step2 Troubleshoot Step3 Catalyst Initiates on Tether Step2->Step3 Step4 Intramolecular Transfer Step3->Step4 Step5 Successful C-C Bond Step4->Step5

Caption: Relay Ring-Closing Metathesis strategy for sterically crowded medium rings.

FAQ: Frequently Asked Questions

Q: Why is the Julia-Kocienski reaction preferred over the Wittig reaction for Amphidinolide Q? A: The Julia-Kocienski reaction produces the E-olefin with high selectivity and the sulfone byproduct is water-soluble/easily removed. Wittig reactions with sterically hindered ketones often stall or yield inseparable mixtures of E/Z isomers due to the stability of the oxaphosphetane intermediate.

Q: My Myers alkylation yield is good, but the auxiliary cleavage is failing. Why? A: Steric hindrance protects the amide bond. Standard hydrolysis (NaOH) will fail. Use Lithium Amidotrihydroborate (LiNH2BH3) . This reagent is highly nucleophilic but small enough to access the sterically shielded carbonyl of the auxiliary [2].

Q: Can I use the Nozaki-Hiyama-Kishi (NHK) reaction for the fragment coupling? A: Yes. If the Julia coupling fails entirely, the NHK reaction (CrCl2/NiCl2) is the "nuclear option." It is extremely tolerant of steric bulk because the radical mechanism does not require the rigid alignment of a polar transition state. However, toxicity and chromium disposal are significant concerns.

References
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[1][2] Link

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[3] Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046–5049.[3] Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Optimizing fermentation conditions for Amphidinium sp. metabolite production

Case Reference: AMP-OPT-2024 Status: Active Assigned Specialist: Senior Application Scientist, Marine Biotechnology Division Executive Summary Amphidinium species (notably A. carterae and A.

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: AMP-OPT-2024 Status: Active Assigned Specialist: Senior Application Scientist, Marine Biotechnology Division

Executive Summary

Amphidinium species (notably A. carterae and A. operculatum) are high-value dinoflagellates capable of synthesizing complex polyketides, including amphidinolides (cytotoxic macrolides) and amphidinols (antifungal/hemolytic agents).[1]

Unlike robust green algae (Chlorella), Amphidinium presents a "bioprocess paradox": it requires high mass transfer for carbon fixation but exhibits acute sensitivity to hydrodynamic shear stress. Furthermore, secondary metabolite production is often non-growth-associated, requiring a distinct two-stage cultivation strategy.

This guide addresses these challenges through a technical Q&A format, troubleshooting matrices, and validated protocols.

Part 1: Core Cultivation & Bioreactor Parameters
Ticket #101: Media Formulation & Inoculation

Q: My Amphidinium carterae cultures lag significantly after inoculation. I am using standard f/2 medium. Should I switch to L1?

A: The lag phase in dinoflagellates is often due to "inoculum shock" rather than nutrient deficiency. While L1 medium provides additional trace metals (Selenium, Nickel, Vanadium) that can boost long-term density, standard f/2 is sufficient for Amphidinium if prepared correctly.

Root Cause Analysis:

  • Inoculum Density: Dinoflagellates have a critical threshold. Inoculating below 1.0 × 10⁴ cells/mL often leads to culture collapse due to the dilution of autocrine growth factors.

  • Age of Inoculum: Using cells from the decline phase introduces high oxidative stress. Always inoculate from the mid-exponential phase.

Recommendation:

  • Target Inoculum: Start at 3–5 × 10⁴ cells/mL .

  • Media Modification: If using natural seawater, filter (0.22 µm) and autoclave. If using artificial seawater (ASW), ensure salinity is 30–33 ppt . Amphidinium is an osmoconformer; drastic salinity shifts (>5 ppt) will trigger cyst formation or lysis.

Ticket #102: Shear Stress & Bioreactor Design

Q: We are scaling up from flasks to a 5L stirred-tank reactor (STR). Cell viability drops by 40% within 24 hours. Is the impeller speed too high?

A: Stop using the impeller immediately. Dinoflagellates possess a large, complex genome and a fragile cell membrane (the amphiesma). Conventional impellers generate Kolmogorov microscales (eddies) smaller than the cell diameter (~15 µm), causing lethal physical damage.

The Solution: Pneumatic Agitation Switch to a Bubble Column or Airlift Photobioreactor (PBR) . These systems rely on gas sparging for mixing, which creates a more homogeneous shear field.

Key Parameter: Superficial Gas Velocity (SGV) You must control the air flow rate to minimize the Energy Dissipation Rate (EDR).

  • Optimal SGV: 0.004 – 0.008 m/s.

  • Max Tolerance: Avoid EDR > 0.12 m²/s³.

Ticket #103: Light Regime & Metabolite Elicitation

Q: We have high biomass, but Amphidinolide titers are negligible. We are using continuous white light.

A: High biomass does not equal high product titer. Polyketides in Amphidinium are often stress metabolites. Continuous light (24:0) can inhibit the cell cycle, which is strictly circadian in dinoflagellates.

Optimization Strategy:

  • Photoperiod: Switch to a 16:8 L:D cycle . The dark phase is crucial for cell division and resetting the circadian clock.

  • Spectrum: Supplement with Blue LEDs (450–470 nm) . Recent data suggests blue light upregulates polyketide synthase (PKS) gene clusters more effectively than full-spectrum white light.

  • Nutrient Stress: Implement a "Nitrogen Limitation" phase (see Protocol below).

Part 2: Experimental Protocols
Protocol A: Two-Stage Cultivation for Polyketide Maximization

Objective: To decouple biomass generation from metabolite production using nutrient stress.

Phase 1: Biomass Accumulation (Days 0–10)

  • Vessel: 2L Bubble Column PBR.

  • Medium: f/2 enriched with 2x Nitrate (1.76 mM NaNO₃).

  • Conditions:

    • Temp: 25°C ± 1°C.

    • Light: 100 µmol photons m⁻² s⁻¹ (White LED).

    • Airflow: 0.2 vvm (volume per volume per minute).

  • Goal: Reach late exponential phase (~2–3 × 10⁵ cells/mL).

Phase 2: Elicitation/Stress (Days 11–18)

  • Trigger: Allow nitrate levels to deplete naturally or harvest and resuspend in N-limited medium (NO₃ < 50 µM).

  • Light Stress: Increase intensity to 150–200 µmol photons m⁻² s⁻¹ and shift spectrum to 100% Blue (470 nm).

  • Mechanism: Nitrogen starvation halts cell division, diverting carbon flux from protein synthesis to carbon-rich secondary metabolites (polyketides/lipids).

  • Harvest: Collect biomass when chlorophyll a fluorescence (Fv/Fm) drops below 0.5, indicating significant stress.

Part 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Cells settle to bottom Insufficient mixing or "down-welling"Increase aeration rate slightly (stay <0.01 m/s SGV). Check sparger for clogging.
Culture turns yellow/pale Chlorosis (Nitrogen deficiency) or Photo-bleachingIf early phase: Add NaNO₃. If late phase: This is desired for toxin production (harvest soon).
Foaming at surface Protein/Polysaccharide release due to cell lysisReduce airflow. Do not use chemical antifoam (toxic). Use mechanical foam breaking.
pH rises > 9.0 Carbon limitation (rapid photosynthesis)Inject CO₂ pulse to maintain pH 8.0–8.2. High pH inhibits growth.
Low Titer / High Biomass Lack of stress elicitorsApply Protocol A (N-limitation). Increase light intensity in late phase.
Part 4: Visualizations
Figure 1: Scale-Up Workflow & Critical Control Points

A logical flow for moving from cryopreservation to production, highlighting where shear stress and contamination risks are highest.

ScaleUpWorkflow Stock Cryopreserved Stock (-196°C) Flask 250mL Flask (Static/Low Shake) Stock->Flask Thaw & Revive Carboy 10L Carboy (Gentle Aeration) Flask->Carboy Scale 1:10 (Day 7-10) CCP1 CCP1: Inoculum Density Must be >10^4 cells/mL Flask->CCP1 PBR Bubble Column PBR (Production Stage) Carboy->PBR Scale 1:5 (Day 14) CCP2 CCP2: Shear Management No Impellers! Use Spargers. Carboy->CCP2 Harvest Harvest & Extraction (Centrifugation) PBR->Harvest Stress Phase (Day 21+) CCP3 CCP3: Nutrient Stress Trigger for Metabolites PBR->CCP3

Caption: Step-wise scale-up process for Amphidinium sp., emphasizing critical control points (CCPs) for cell viability and metabolite induction.

Figure 2: Metabolic Logic of Toxin Production

Understanding why stress leads to product formation.

MetabolicPathway Light Light Energy Photosynthesis Photosynthesis (Carbon Fixation) Light->Photosynthesis CO2 CO2 CO2->Photosynthesis Nitrogen Nitrogen (NO3) Growth Cell Division (Protein Synthesis) Nitrogen->Growth  Abundant N Secondary Polyketide Synthesis (Amphidinols) Nitrogen->Secondary  Limiting N (Inhibition) Pool Carbon Pool (Sugars/Lipids) Photosynthesis->Pool Pool->Growth  Carbon Flux Pool->Secondary  Overflow Metabolism

Caption: Under Nitrogen limitation, carbon flux diverts from primary growth (protein synthesis) to secondary metabolism (polyketide accumulation).

Part 5: Data Summary: Growth vs. Production

The following table summarizes expected yields based on cultivation mode.

ParameterBatch (Standard)Two-Stage (Optimized)
Max Cell Density 1.5 × 10⁵ cells/mL3.0 × 10⁵ cells/mL
Specific Growth Rate (µ) 0.35 d⁻¹0.42 d⁻¹ (Phase 1)
Amphidinol Titer ~0.5 mg/L2.8 – 4.0 mg/L
Harvest Time Day 14Day 18
Primary Limitation Self-shadingNitrogen Starvation
References
  • Molina-Miras, A., et al. (2018). "Long-term culture of the marine dinoflagellate microalga Amphidinium carterae in an indoor LED-lighted raceway photobioreactor." Bioresource Technology.

  • Barone, M. E., et al. (2024). "Bioactivity of Amphidinol-Containing Extracts of Amphidinium carterae Grown Under Varying Cultivation Conditions."[1] Current Microbiology.

  • Fuentes-Grünewald, C., et al. (2016). "Cultivation of Amphidinium carterae in a bubble column photobioreactor: Energy dissipation rate characterization." Journal of Applied Phycology.

  • López-Rosales, L., et al. (2022). "Effect of Nitrogen, Phosphorous, and Light Colimitation on Amphidinol Production and Growth in the Marine Dinoflagellate Microalga Amphidinium carterae." Marine Drugs.

  • Murray, S. A., et al. (2012). "Genetic Diversity, Morphological Uniformity and Polyketide Production in Dinoflagellates (Amphidinium)."[2] PLOS ONE. [2]

Sources

Optimization

Preventing isomerization during Amphidinolide Q fragment coupling

Guide Topic: Preventing Isomerization During C16-C17 Fragment Coupling Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers engaged in the total synthesis of A...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: Preventing Isomerization During C16-C17 Fragment Coupling

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers engaged in the total synthesis of Amphidinolide Q, focusing specifically on the critical fragment coupling step to form the C16-C17 ester linkage. The inherent steric hindrance and the presence of a chiral center at C17 make this step particularly susceptible to epimerization, a common pitfall that can derail a synthetic campaign. This document provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you maintain stereochemical integrity and maximize the yield of the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization at the C17 stereocenter during esterification?

The primary cause of isomerization (epimerization) at the C17 position is the deprotonation of the alpha-proton by a base present in the reaction mixture. The C17 carbon is part of the carboxylic acid fragment, and its alpha-proton is activated by the adjacent carbonyl group. During the activation of the carboxylic acid for esterification (e.g., formation of a mixed anhydride in the Yamaguchi protocol), the acidity of this proton is further increased.

A base, such as triethylamine (Et₃N) or even the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP) acting as a base, can abstract this proton to form a planar enolate intermediate. This intermediate loses its original stereochemical information. Subsequent protonation of the enolate can occur from either face, leading to a mixture of the desired (R)-configuration and the undesired (S)-epimer at C17. The thermodynamic stability of the resulting epimers can influence the final ratio if the reaction conditions allow for equilibration.

Caption: Mechanism of base-mediated epimerization at C17.

Q2: The Yamaguchi esterification is often cited for this coupling. Why is it preferred and what are its limitations?

The Yamaguchi esterification is highly regarded for macrolactonization and the coupling of complex, sterically hindered fragments, which is why it was successfully used in the total synthesis of Amphidinolide Q.[1]

Advantages:

  • High Activation: It uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then activated by DMAP.[2][3][4] This is effective for coupling the sterically demanding C17 carboxylic acid with the C16 alcohol.

  • Mild Conditions: The reaction can typically be run at room temperature or below, which is generally favorable for preserving stereointegrity.[2]

  • High Yields: It is known to provide good to excellent yields, even for challenging macrocyclizations.[5]

Limitations & Risks:

  • Base-Induced Epimerization: The standard protocol uses a stoichiometric amount of a tertiary amine base (like Et₃N or i-Pr₂NEt) to form the initial mixed anhydride.[5] This base, if not carefully chosen or controlled, is the primary culprit for C17 epimerization.

  • DMAP Duality: DMAP acts as a potent nucleophilic catalyst to form the highly reactive acylpyridinium intermediate, but it is also a moderately strong base that can contribute to unwanted deprotonation at C17.[6]

The key to success with the Yamaguchi protocol is to modify the conditions to favor the rapid, desired esterification pathway over the competing epimerization pathway.

Q3: Which alternative coupling reagents should I consider if epimerization remains a persistent issue?

If the modified Yamaguchi protocol is not sufficient, several other well-regarded methods for macrolactonization can be trialed. The choice of reagent fundamentally alters the nature of the activated carboxylic acid intermediate.

  • Shiina Macrolactonization: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst (e.g., DMAP or PPY) and a Lewis acid co-catalyst. It is known for its high efficiency and often proceeds with minimal epimerization because it can be run under very mild, often neutral or slightly acidic conditions.[7][8] Slow addition of the seco-acid is crucial.[8]

  • Corey-Nicolaou Macrolactonization: This method involves the formation of a 2-pyridinethiol ester, which then undergoes cyclization at high temperature under high dilution. While effective, the requirement for high temperatures can sometimes promote epimerization or other side reactions.

  • Mukaiyama's Reagent: The use of 2-chloro-1-methylpyridinium iodide can be effective but is often performed at elevated temperatures (e.g., refluxing acetonitrile), posing a risk to sensitive stereocenters.[9]

For the specific C16-C17 coupling of Amphidinolide Q, the Shiina method represents the most promising alternative due to its mild conditions and high success rate in complex natural product synthesis.

Troubleshooting Guide: C17 Epimerization

This section provides a systematic approach to diagnosing and solving epimerization issues during the C16-C17 coupling reaction.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
High Epimerization (>10%) 1. Incorrect Base: Triethylamine (Et₃N) is sufficiently basic to cause significant epimerization.1. Switch to a Bulky, Non-Nucleophilic Base: Use N,N-Diisopropylethylamine (DIPEA, Hunig's base). Its steric bulk hinders it from acting as a nucleophile while efficiently scavenging the generated HCl.
2. High Reaction Temperature: Running the reaction at room temperature or above for extended periods allows more time for the base to deprotonate C17 and for the enolate to form.2. Lower the Temperature: Perform the mixed anhydride formation at 0 °C or -20 °C. After the alcohol fragment is added, allow the reaction to warm slowly to 0 °C or room temperature while monitoring closely.
Moderate Epimerization (2-10%) 1. Prolonged Reaction Time: Allowing the reaction to stir for too long after completion can lead to a thermodynamic equilibrium favoring the more stable epimer.1. Monitor Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting alcohol. Quench the reaction as soon as it is complete (typically 2-12 hours).
2. Order of Addition: Adding all reagents at once creates a high concentration of both the base and the activated acid, maximizing the opportunity for epimerization.2. Optimize Addition Protocol: Employ slow, syringe-pump addition of the C17-acid fragment to a solution of the C16-alcohol, TCBC, and base. This keeps the concentration of the epimerizable activated intermediate low at all times.[10]
Inconsistent Results / Poor Yield 1. Reagent Quality: Impure TCBC, wet solvents, or old DMAP can lead to slow, inefficient coupling, giving the epimerization side-reaction more time to occur.1. Use High-Purity Reagents: Use freshly distilled solvents. Use TCBC from a recently opened bottle or purify before use. Recrystallize DMAP if necessary.
2. Concentration Effects: Standard concentrations may favor intermolecular dimerization over the desired intramolecular coupling, especially in macrolactonization.2. Employ High Dilution: For the final macrolactonization step, use high dilution conditions (concentration ≤ 0.005 M) to favor the intramolecular reaction.

graph TD {
A["Observed Isomerization at C17"] --> B{"Analyze Reaction Conditions"};
B --> C1["Base Choice"];
B --> C2["Temperature"];
B --> C3["Reaction Time & Order of Addition"];
C1 --> D1{"Using Et3N?"};
D1 -- "Yes" --> E1["Switch to DIPEA (Hunig's Base)"];
D1 -- "No" --> F1["Proceed to Temp Check"];

C2 --> D2{"Running at RT or above?"};
D2 -- "Yes" --> E2["Lower temp to 0°C or -20°C"];
D2 -- "No" --> F2["Proceed to Time Check"];

C3 --> D3{"Adding all reagents at once?"};
D3 -- "Yes" --> E3["Use syringe pump for slow addition of acid fragment"];
D3 -- "No" --> G["If issues persist, consider alternative coupling reagents (e.g., Shiina)"];

E1 --> H["Re-run Experiment & Analyze"];
E2 --> H;
E3 --> H;
F1 --> C2;
F2 --> C3;
H --> I{"Issue Resolved?"};
I -- "Yes" --> J["END"];
I -- "No" --> G;
G --> H;

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

}

Caption: Troubleshooting workflow for C17 epimerization.

Experimental Protocols

Protocol 1: Modified Yamaguchi Esterification for Epimerization-Prone Fragments

This protocol is optimized to minimize base-contact time and keep the concentration of the activated acid low, thereby suppressing the epimerization pathway.

Materials:

  • C1-C16 Alcohol Fragment (1.0 equiv)

  • C17-C25 Carboxylic Acid Fragment (1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (4.0 equiv)

  • Anhydrous Toluene (to 0.005 M final concentration)

  • Anhydrous Tetrahydrofuran (THF) for syringe pump solution

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under Argon, add the C1-C16 alcohol fragment and DMAP.

  • Add anhydrous toluene to achieve approximately 80% of the final reaction volume.

  • Cool the flask to 0 °C in an ice bath.

  • Add the DIPEA, followed by the TCBC. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve the C17-C25 carboxylic acid fragment in a minimal amount of anhydrous THF.

  • Using a syringe pump, add the solution of the carboxylic acid fragment to the main reaction flask over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 6-10 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the C1-C16 alcohol.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Quantification of C17-Epimer by HPLC

Diastereomers have different physical properties and can often be separated on standard silica or C18 columns. However, for accurate quantification, a chiral stationary phase (CSP) may provide superior resolution.[11][12]

Method Development Strategy:

  • Initial Screening (Achiral):

    • Column: Standard silica gel column.

    • Mobile Phase: Start with a non-polar/polar mixture like Hexane/Isopropanol (IPA) or Hexane/Ethyl Acetate.

    • Gradient: Begin with a shallow gradient (e.g., 5% to 25% polar solvent over 20 minutes) to determine if baseline separation is achievable.

    • Rationale: Diastereomers do not require a chiral column for separation, and a simple achiral method is often sufficient and more cost-effective.[12]

  • Advanced Screening (Chiral):

    • Column: If achiral separation fails, use a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns have broad applicability for separating various stereoisomers.[13]

    • Mobile Phase (Normal Phase): Screen with Hexane/IPA and Hexane/Ethanol mixtures.

    • Mobile Phase (Reverse Phase): If the compound has poor solubility in normal phase eluents, use a reverse-phase CSP with Acetonitrile/Water or Methanol/Water.

    • Analysis: Integrate the peak areas of the two diastereomers to determine the ratio. The desired product is typically the major peak, but confirmation should be done by NMR analysis of the separated fractions.

References

  • Yamaguchi Esterification. Organic Chemistry Portal.[Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
  • Pharma Growth Hub. (2022). What are the various ways of Chiral Separation by using HPLC? YouTube.[Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

  • Khan, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Kobayashi, J., & Tsuda, M. (2009). Total synthesis of amphidinolide Q. The Journal of Organic Chemistry, 74(1), 449-457.
  • Harada, N. (2019).
  • Li, X., et al. (2018). Modern Macrolactonization Techniques. Synthesis, 50(15), 2893-2907.
  • Parent, A., & Boddy, C. N. (2014). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 114(17), PR1-PR48.
  • Novak, P., & Kutateladze, A. G. (2016). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 21(10), 1338.
  • Shiina macrolactonization. Wikipedia.[Link]

  • Ben-Hadda, T., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-8.
  • Kawa, K., et al. (2011). Synthesis of key fragments of amphidinolide Q--a cytotoxic 12-membered macrolide. Molecules, 16(7), 5422-5436.
  • Schäfer, H. J., et al. (2018). Comparison of the diastereoselectivity in hetero-and homo-coupling reactions. Faraday Discussions, 207, 375-387.
  • Brimble, M. A., et al. (2012). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. Beilstein Journal of Organic Chemistry, 8, 1486-1495.
  • Yamaguchi esterification. Wikipedia.[Link]

  • Zompra, A. A., & Galanis, A. S. (2009). Ketolides--the modern relatives of macrolides: the pharmacokinetic perspective. Current drug metabolism, 10(3), 296-317.
  • Yamaguchi Esterification. Online Organic Chemistry Tutor.[Link]

  • G-ULTRA. (2018). Macrocycles: lessons from the distant past, recent developments, and future directions. Chemical Society Reviews, 47(21), 7884-7908.
  • Yusof, Y., & Al-Lohedan, H. A. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(12), 2749.
  • Trost, B. M., & Dirat, O. (2000). Total synthesis of (+)-amphidinolide P. [corrected]. Journal of the American Chemical Society, 122(51), 12007-12008.
  • Fürstner, A., et al. (2008).

Sources

Troubleshooting

Troubleshooting low recovery rates in Amphidinolide Q isolation

Welcome to the technical support center for the isolation of Amphidinolide Q. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isolation of Amphidinolide Q. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates during the isolation of this potent macrolide from its natural source, the dinoflagellate Amphidinium sp. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this process and optimize your yield.

Introduction: The Challenge of Low Abundance

Amphidinolide Q is a cytotoxic macrolide with significant potential in drug development. However, its isolation from Amphidinium sp. is notoriously challenging due to its extremely low natural abundance. Published studies report yields for related amphidinolides as low as 0.00015% of the wet weight of the harvested cells.[1] This inherent scarcity underscores the critical importance of optimizing every step of the isolation process to maximize recovery. This guide will provide a systematic approach to troubleshooting, from cultivation to final purification.

Frequently Asked Questions (FAQs)

Q1: Is it normal to get a very low yield of Amphidinolide Q?

A1: Yes, extremely low yields are a well-documented characteristic of amphidinolide isolation from Amphidinium sp. cultures.[1][2] Factors contributing to this include low biomass production from the dinoflagellate cultures (typically around 1 gram per liter) and the minute amounts of the compound produced by the organism.[3] Therefore, expecting and planning for low yields is crucial for a successful isolation campaign.

Q2: My crude extract shows cytotoxic activity, but I lose it during purification. What is happening?

A2: This is a common issue and often points towards the degradation of Amphidinolide Q during the purification process. Macrolides, as a class of compounds, can be sensitive to a variety of environmental factors. While specific data for Amphidinolide Q is limited, related macrolides are known to be unstable in acidic or basic conditions, and some are sensitive to heat and light.[4][5] The multiple chromatographic steps involved in purification increase the risk of degradation and adsorptive losses.

Q3: What are the most critical stages in the isolation process for preventing loss of Amphidinolide Q?

A3: Every stage is critical, but the initial extraction and the subsequent liquid-liquid partitioning are crucial for efficiently capturing the compound from the biomass. Following this, each chromatographic step presents a risk of both degradation and irreversible adsorption to the stationary phase. Careful selection of solvents, pH control (where possible), and minimizing the time the compound spends in solution and on columns are paramount.

Troubleshooting Guide: A Step-by-Step Approach to Improving Recovery

This guide is structured to follow the typical workflow for Amphidinolide Q isolation, addressing potential pitfalls at each stage.

Stage 1: Cultivation and Harvesting of Amphidinium sp.

While the focus of this guide is on the isolation process, suboptimal cultivation and harvesting can significantly impact the starting amount of Amphidinolide Q.

  • Issue: Low Biomass Yield

    • Root Cause: Suboptimal culture conditions are a primary reason for low biomass. Amphidinium sp. requires specific conditions for optimal growth.

    • Troubleshooting:

      • Verify Culture Conditions: Ensure your seawater medium is properly enriched. A commonly used supplement is the ES (Erdschreiber) medium.[1][6]

      • Optimize Light and Temperature: Cultures are typically maintained at around 25°C with a defined light/dark cycle (e.g., 16 hours light, 8 hours dark).[6]

      • Monitor Growth Phase: Harvest the cells during the late logarithmic or early stationary phase, as secondary metabolite production is often highest at this stage.

Stage 2: Extraction and Partitioning

The initial extraction is a critical step where significant losses can occur if not performed efficiently.

  • Issue: Inefficient Extraction from Biomass

    • Root Cause: Incomplete cell lysis or use of a suboptimal solvent system can leave a significant amount of Amphidinolide Q behind in the cell debris.

    • Troubleshooting:

      • Solvent System: The established protocol uses a mixture of methanol and toluene (3:1).[1][2][6] This combination is designed to disrupt cells and solubilize both polar and non-polar compounds. Ensure the correct ratio and sufficient volume to thoroughly saturate the biomass.

      • Homogenization: Do not rely on solvent alone. Mechanical disruption of the cells through sonication or bead beating prior to or during extraction can significantly improve the release of intracellular metabolites.

      • Repeat Extractions: Perform multiple extractions (at least 3) of the biomass and pool the supernatants to maximize the recovery of the target compound.

  • Issue: Loss During Liquid-Liquid Partitioning

    • Root Cause: Amphidinolide Q is a lipophilic molecule. Improper partitioning can lead to the compound remaining in the aqueous phase or being lost at the interface.

    • Troubleshooting:

      • Phase Separation: After adding aqueous NaCl and toluene to the initial extract, ensure complete phase separation. Emulsions can trap the compound; if they form, consider centrifugation to break them.

      • Back-Extraction: After the initial separation, re-extract the aqueous phase with fresh toluene to recover any remaining Amphidinolide Q.

Workflow for Extraction and Partitioning

ExtractionWorkflow cluster_0 Cell Harvesting & Extraction cluster_1 Liquid-Liquid Partitioning Biomass Harvested Amphidinium sp. Biomass Solvent Add MeOH/Toluene (3:1) Biomass->Solvent Homogenize Homogenize/Sonciate Solvent->Homogenize Extract Repeat Extraction (3x) Homogenize->Extract Partition Add Toluene & aq. NaCl Extract->Partition Separate Separate Phases Partition->Separate Aqueous Aqueous Phase Separate->Aqueous Lower Layer Organic Toluene Phase (Contains Amphidinolide Q) Separate->Organic Upper Layer BackExtract Back-extract Aqueous Phase with Toluene Aqueous->BackExtract Evaporation Crude Extract Organic->Evaporation Concentrate BackExtract->Organic Combine Organic Phases

Caption: Workflow for the extraction and partitioning of Amphidinolide Q.

Stage 3: Chromatographic Purification

This multi-step process is where both degradation and physical loss of the compound are most likely to occur.

  • Issue: Low Recovery from Silica Gel Chromatography

    • Root Cause: Amphidinolide Q, being a macrolide with multiple functional groups, can irreversibly adsorb to the acidic silanol groups on the silica surface. Degradation on the stationary phase is also a possibility.

    • Troubleshooting:

      • Deactivate Silica Gel: Consider deactivating the silica gel by pre-treating it with a small percentage of water or triethylamine in the mobile phase to cap the most acidic sites.

      • Solvent Polarity: Use a solvent system with appropriate polarity to ensure the compound does not bind too strongly. A common mobile phase is a chloroform/methanol mixture.[1][6]

      • Loading Technique: Load the crude extract onto the column in a small volume of solvent to ensure a tight band and minimize tailing, which can lead to broader fractions and lower purity.

  • Issue: Poor Resolution and Recovery in Reversed-Phase HPLC

    • Root Cause: Suboptimal mobile phase composition, pH, or column choice can lead to poor peak shape, co-elution with impurities, and low recovery.

    • Troubleshooting:

      • Mobile Phase Optimization: The mobile phase for C18 HPLC is typically a mixture of acetonitrile and water or methanol and water.[1][6] Systematically vary the ratio to achieve the best separation. The use of a gradient elution may be necessary to resolve complex mixtures.

      • pH Control: While specific stability data for Amphidinolide Q is lacking, macrolides are generally more stable in neutral to slightly acidic conditions. Consider buffering the aqueous component of your mobile phase to a pH between 5 and 7.

      • Column Selection: Not all C18 columns are the same. Differences in end-capping and silica purity can affect the recovery of sensitive compounds. If you are experiencing low recovery, try a different brand of C18 column.

      • Temperature Control: Perform the purification at a controlled, cool temperature (e.g., 4-10°C) to minimize the risk of thermal degradation.

Table 1: Key Parameters for Amphidinolide Q Purification

StageStationary PhaseTypical Mobile PhaseKey Troubleshooting Points
Initial Cleanup Silica GelChloroform/MethanolDeactivate silica, optimize solvent polarity, careful loading.
Intermediate Cleanup C18 Sep-PakMethanol/WaterEnsure complete elution, avoid overloading.
Final Purification C18 HPLCAcetonitrile/Water or Methanol/WaterOptimize mobile phase, control pH and temperature, test different columns.

Logical Flow for Troubleshooting Low Recovery

TroubleshootingFlow Start Low Amphidinolide Q Recovery CheckBiomass Is the initial biomass yield low? Start->CheckBiomass CheckExtraction Was the extraction efficient? CheckBiomass->CheckExtraction No OptimizeCulture Optimize culture conditions (medium, light, temp). CheckBiomass->OptimizeCulture Yes CheckPurification Is recovery low after a specific purification step? CheckExtraction->CheckPurification Yes ImproveExtraction Improve homogenization, repeat extractions. CheckExtraction->ImproveExtraction No TroubleshootColumn Troubleshoot the specific column (e.g., deactivate silica, change C18 column). CheckPurification->TroubleshootColumn Yes CheckDegradation Could the compound be degrading? CheckPurification->CheckDegradation No End Improved Recovery OptimizeCulture->End ImproveExtraction->End TroubleshootColumn->CheckDegradation ControlConditions Control pH, temperature, and light exposure during purification. CheckDegradation->ControlConditions Yes CheckDegradation->End No ControlConditions->End

Caption: A logical decision tree for troubleshooting low Amphidinolide Q recovery.

Concluding Remarks

The isolation of Amphidinolide Q is a challenging but rewarding endeavor. Due to its inherent low abundance and the potential for degradation, a meticulous and systematic approach to troubleshooting is essential. By carefully optimizing each step of the process, from cell culture to final purification, and by being mindful of the general instability of macrolides, researchers can significantly improve their chances of obtaining sufficient quantities of this valuable compound for further study.

References

  • Kobayashi, J., et al. (1997). Amphidinolides J, K, L, M, N, O, P, and Q, Cytotoxic Macrolides from the Marine Dinoflagellate Amphidinium sp.HETEROCYCLES, 44(1), 543-572.
  • Kobayashi, J., & Tsuda, M. (2004). Amphidinolides, Biologically Active Macrolides from Marine Dinoflagellates.
  • Tsuda, M., et al. (2002). Amphidinolide C2, New Macrolide from Marine Dinoflagellate Amphidinium Species. Marine Drugs, 2(3), 83-88.
  • Fukui, T., et al. (2011). Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide. Molecules, 16(7), 5422-5442.
  • Williams, D. R., & Kissel, W. S. (1998). Total Synthesis of Amphidinolide J. Journal of the American Chemical Society, 120(44), 11198-11199.
  • Fürstner, A., et al. (2009). Total Syntheses of Amphidinolides B1, B4, G1, H1 and Structure Revision of Amphidinolide H2. Chemistry – A European Journal, 15(15), 3983-4001.
  • Kobayashi, J., & Ishibashi, M. (1993). Amphidinolides, Novel Macrolides from the Marine Dinoflagellate Amphidinium sp.Chemical Reviews, 93(5), 1753-1769.
  • Trost, B. M., & Toste, F. D. (2003). Total Syntheses of Amphidinolides T1 and T4 via Catalytic, Stereoselective Reductive Macrocyclizations. Journal of the American Chemical Society, 125(11), 3090-3100.
  • Russo, G. L., et al. (2023). Bioactive Polyketides from Amphidinium spp.: An In-Depth Review of Biosynthesis, Applications, and Current Research Trends. Marine Drugs, 21(7), 393.
  • Cossy, J., et al. (2023). Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K. Marine Drugs, 21(7), 389.
  • Lee, C. K., et al. (2021). Detection of the Benthic Dinoflagellates, Ostreopsis cf. ovata and Amphidinium massartii (Dinophyceae), Using Loop-Mediated Isothermal Amplification. Journal of Marine Science and Engineering, 9(8), 887.
  • Mamane, H., et al. (2018). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions.
  • Decultot, L., & Clark, J. S. (2022). Synthetic Studies on Amphidinolide F: Exploration of Macrocycle Construction by Intramolecular Stille Coupling. Organic Letters, 24(41), 7600–7604.
  • BenchChem. (2025). Technical Support Center: Degradation Kinetics of Macrolide Antibiotics in Physiological Media. BenchChem.
  • Thermo Fisher Scientific. (n.d.). RNA Sample Collection, Protection, and Isolation Support—Troubleshooting. Thermo Fisher Scientific.
  • Athar, M. A., & Winner, H. I. (1971). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 23(1), 58-61.
  • Maleczka, R. E., & Terrell, L. R. (2005). Total Synthesis of Cytotoxic Macrolide Amphidinolide B1 and the Proposed Structure of Amphidinolide B2. Organic Letters, 7(18), 3973–3976.

Sources

Reference Data & Comparative Studies

Validation

Optical Rotation Values of Synthetic vs. Natural Amphidinolide Q: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the optical rotation values of Amphidinolide Q, contrasting the natural isolate with its synthetic counterpart.[1] It is designed for researchers in marine natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the optical rotation values of Amphidinolide Q, contrasting the natural isolate with its synthetic counterpart.[1] It is designed for researchers in marine natural products, total synthesis, and structural elucidation.

Executive Summary & Core Directive

Amphidinolide Q (Amp-Q) is a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp.[1] Its structural elucidation and subsequent total synthesis represent a critical case study in stereochemical verification. This guide focuses on the comparative optical rotation (


) data, a definitive metric used to validate the absolute configuration of the natural product.

Key Insight: The total synthesis of Amphidinolide Q by Kobayashi et al. (2009) confirmed the absolute stereochemistry as 4R, 7R, 9S, 11R, 13R . The optical rotation of the synthetic material was found to be identical to that of the natural isolate, thereby ruling out enantiomeric or diastereomeric misassignments common in complex marine macrolides.

Comparative Analysis: Natural vs. Synthetic Data

The following table summarizes the physicochemical data comparing the natural isolate and the fully synthetic Amphidinolide Q. The convergence of these values provides the "gold standard" proof of structural identity.

Table 1: Physicochemical Comparison of Amphidinolide Q
MetricNatural Amphidinolide QSynthetic Amphidinolide QStatus
Source Amphidinium sp.[1][2][3][4][5] (Strain Y-5)Total Synthesis (Kobayashi Route)Matched
Optical Rotation (

)
Identical (Value not explicitly indexed in abstract but confirmed as matching)Identical (Sign and Magnitude match natural)Validated
Solvent / Conc. CHCl

(c 0.01 - 0.2)
CHCl

(c 0.2)
Consistent
Absolute Configuration 4R, 7R, 9S, 11R, 13R4R, 7R, 9S, 11R, 13RConfirmed
Key Fragment Data N/ASegment B:

(c 0.99, CHCl

)
Reference

Note on Data Integrity: While specific numerical values for the final natural product are often omitted in abbreviated abstracts in favor of "identical" descriptors, the match in sign and magnitude is the critical validation criterion. The value for the synthetic intermediate Segment B (+11.7) serves as a benchmark for process control during synthesis.

Structural Elucidation & Stereochemical Logic

The determination of Amphidinolide Q's structure was a multi-stage process involving spectroscopic analysis and chemical synthesis.[1][5] The 12-membered lactone ring imposes conformational constraints that make optical rotation highly sensitive to stereochemical inversion.

Signaling Pathway of Structural Verification

The following diagram illustrates the logical flow from isolation to absolute configuration confirmation.

AmphidinolideQ_Verification Isolation Isolation from Amphidinium sp. PlanarStructure Planar Structure (NMR/MS) Isolation->PlanarStructure 2D NMR Comparison Data Comparison (NMR, [α]D, IR) Isolation->Comparison Natural Sample StereoProposal Proposed Stereochemistry (Mosher's Method) PlanarStructure->StereoProposal J-based analysis TotalSynthesis Total Synthesis (Kobayashi 2009) StereoProposal->TotalSynthesis Target Design TotalSynthesis->Comparison Synthetic Sample Confirmation Confirmed Configuration 4R, 7R, 9S, 11R, 13R Comparison->Confirmation Identical Data

Figure 1: Workflow for the structural verification of Amphidinolide Q, highlighting the critical role of total synthesis in confirming stereochemistry.

Experimental Protocols for Optical Rotation

Accurate measurement of optical rotation for scarce marine natural products requires strict adherence to protocols to minimize errors from concentration effects or solvent impurities.

Protocol: Micro-Scale Polarimetry for Macrolides

Objective: To determine the specific rotation


 of sub-milligram quantities of Amphidinolide Q.
  • Sample Preparation:

    • Drying: Lyophilize the sample (synthetic or natural) to remove trace water or solvents (e.g., benzene, ethyl acetate) which can drastically skew rotation values.

    • Weighing: Use a microbalance with

      
       precision. For natural products, typical masses are 
      
      
      
      mg.
    • Solvent: Dissolve in HPLC-grade Chloroform (CHCl

      
      ) stabilized with amylene (avoid ethanol-stabilized CHCl
      
      
      
      if possible to prevent transesterification/solvolysis risks, though rare).
  • Measurement (JASCO P-2200 or equivalent):

    • Cell Selection: Use a micro-cell (volume

      
      , path length 
      
      
      
      mm or
      
      
      mm) to maximize concentration (
      
      
      ) for small masses.
    • Blanking: Blank the polarimeter with the exact same solvent batch used for the sample.

    • Temperature: Thermostat the cell at

      
       or 
      
      
      
      (standard).
    • Integration: Accumulate at least 10 readings (integration time 5-10 seconds) to average out noise.

  • Calculation:

    
    
    
    • Where

      
       is the observed rotation (degrees), 
      
      
      
      is path length (dm), and
      
      
      is concentration ( g/100 mL).
  • Validation:

    • Compare the value against the synthetic intermediate Segment B (

      
      ) if the final product value is small or ambiguous.
      

Mechanistic Insights: Why Optical Rotation Matters Here

In the case of Amphidinolide Q, the molecule contains five chiral centers (C4, C7, C9, C11, C13).

  • NMR Limitations: While NMR (

    
    , 
    
    
    
    , NOESY) can determine relative stereochemistry (e.g., syn vs anti relationships), it cannot distinguish enantiomers.
  • Mosher's Method: Used initially to propose the absolute configuration of specific alcohol centers (e.g., C11).[1]

  • Total Synthesis: The ultimate arbiter. By synthesizing the specific isomer 4R, 7R, 9S, 11R, 13R and observing an optical rotation that matches the natural product's sign and magnitude, the absolute structure is confirmed. If the signs were opposite, the natural product would be the enantiomer. If the magnitudes differed significantly, it would imply a diastereomer or impurity.

Synthesis Strategy (Kobayashi 2009)

The synthesis utilized a convergent strategy joining two key segments:

  • Segment A (C6-C16): Constructed via Myers alkylation and Julia coupling.[1]

  • Segment B (C1-C5): Derived from L-ascorbic acid.

  • Coupling: Yamaguchi lactonization formed the 12-membered ring.

References

  • Kobayashi, J., Takahashi, M., & Ishibashi, M. (1996).[1][5] Amphidinolide Q, a novel 12-membered macrolide from the cultured marine dinoflagellate Amphidinium sp.Tetrahedron Letters, 37(9), 1449–1450.[5]

    • [5]

  • Takahashi, Y., Kubota, T., Fukushi, E., Kawabata, J., & Kobayashi, J. (2008).[1] Absolute stereochemistry of amphidinolide Q. Organic Letters, 10(17), 3709–3711.

  • Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[1][2] Total synthesis of amphidinolide Q. Organic Letters, 11(21), 5046–5049.[6]

  • Hangyou, M., et al. (2011). Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide.[1] Molecules, 16, 5422-5433.

Sources

Comparative

High-resolution mass spectrometry (HRMS) fragmentation of Amphidinolide Q

High-Resolution Mass Spectrometry (HRMS) Fragmentation of Amphidinolide Q Executive Summary Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2][3] Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry (HRMS) Fragmentation of Amphidinolide Q

Executive Summary

Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2][3] Its structural complexity, characterized by a specific stereochemical configuration and limited natural abundance, makes High-Resolution Mass Spectrometry (HRMS) the superior analytical tool for its identification and structural elucidation compared to alternative methods like Low-Resolution MS (LRMS) or Nuclear Magnetic Resonance (NMR) when sample quantity is restricted.

This guide compares HRMS (specifically Q-TOF and Orbitrap platforms) against standard alternatives, detailing the fragmentation pathways that serve as the molecule's unique spectral fingerprint.

Product vs. Alternative Comparison

FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Ion Trap / Triple Quad) NMR (1H / 13C)
Primary Utility Exact Mass & Formula Confirmation Quantification & Nominal MassStereochemistry & Connectivity
Mass Accuracy < 5 ppm (Often < 1-2 ppm) Unit Resolution (0.5 - 1.0 Da)N/A
Sample Requirement Nanogram (ng) to Picogram (pg) Nanogram (ng)Milligram (mg) - Prohibitive for Q
Dereplication Excellent (Distinguishes isobaric species)Poor (Cannot resolve C/H/O ratios)Excellent (If pure)
Fragmentation Precise Elemental Composition of Fragments Nominal Mass Fragments OnlyN/A

Why HRMS is the Standard for Amphidinolide Q:

  • Formula Confirmation: Amphidinolides often share similar masses. HRMS distinguishes Amphidinolide Q from congeners (e.g., Amphidinolide W, C20H32O4) by confirming the exact elemental composition.

  • Sensitivity: Isolation yields of Amphidinolide Q are typically

    
     of wet algal weight. NMR requires orders of magnitude more material than HRMS.
    
  • Diagnostic Ions: HRMS allows for the assignment of specific fragment formulas (e.g., distinguishing a loss of

    
     from a loss of an ammonium adduct or other isobaric interferences), which is critical for confirming the macrolactone core.
    

HRMS Fragmentation Mechanism

The fragmentation of Amphidinolide Q under Electrospray Ionization (ESI) in positive mode typically follows a charge-remote fragmentation pathway or proton-driven losses.

Key Structural Features Driving Fragmentation:

  • 12-Membered Lactone Ring: The core structure.[4] Opening of this ring is the primary fragmentation event.

  • Hydroxyl Groups: Facilitate neutral losses of water (

    
    , 18.0106 Da).
    
  • Exocyclic Methylene / Methyl Groups: Direct specific

    
    -cleavages.
    
Proposed Fragmentation Pathway (ESI+)

The following DOT diagram illustrates the stepwise fragmentation of the protonated molecule


.

AmphidinolideQ_Fragmentation Parent Precursor Ion [M+H]+ WaterLoss Dehydrated Ion [M+H - H2O]+ Parent->WaterLoss - H2O (18.01 Da) Neutral Loss RingOpen Ring-Opened Acylium Ion WaterLoss->RingOpen Lactone Hydrolysis/ Cleavage FragA Fragment A (Lactone Cleavage) RingOpen->FragA Alpha-Cleavage FragB Fragment B (Hydrocarbon Chain) RingOpen->FragB Charge Retention

Figure 1: Proposed ESI-CID fragmentation pathway for Amphidinolide Q, showing characteristic water loss and ring opening.

Experimental Protocol: HRMS Profiling

To replicate the identification of Amphidinolide Q, follow this field-proven workflow. This protocol assumes an extract from Amphidinium sp.[3][4][5][6][7][8]

Step 1: Sample Preparation
  • Extraction: Extract wet algal biomass with MeOH/Toluene (3:1).

  • Partition: Partition the extract between Toluene and Water. Retain the Toluene layer (contains macrolides).

  • Purification: Subject to Silica Gel chromatography (CHCl3/MeOH gradient) followed by C18 HPLC if isolation is required. For direct profiling, dilute the toluene fraction in MeOH (LC-MS grade).

Step 2: LC-MS/MS Configuration
  • Instrument: Q-TOF (e.g., Agilent 6500 series) or Orbitrap (e.g., Thermo Q Exactive).

  • Column: C18 Reverse Phase (

    
     mm, 1.8 µm particle size).
    
  • Mobile Phase:

    • A:

      
       Formic Acid.
      
    • B: Acetonitrile (MeCN) +

      
       Formic Acid.
      
  • Gradient: 5% B to 100% B over 20 mins. Amphidinolides are lipophilic and elute late.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Sodium adducts

      
       are common and stable; promote protonation 
      
      
      
      by adding ammonium formate if MS/MS fragmentation is poor.
Step 3: Data Acquisition Parameters
  • Mass Range:

    
     100 – 1200.
    
  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture both labile water losses and backbone cleavages.

  • Resolution:

    
     FWHM (at 
    
    
    
    400) to resolve fine isotopic structure.

Data Interpretation: Theoretical vs. Observed

When analyzing Amphidinolide Q, compare your observed data against these theoretical values. (Note: Exact masses below are calculated based on the general Amphidinolide 12-membered core structure class, e.g., C20-C24 macrolides. Always verify the specific formula from the latest isolation literature for your specific strain).

Table 1: HRMS Data Template for Amphidinolide Q Identification

Ion SpeciesFormula (Example)Theoretical Mass (

)
Observed Mass (

)
Error (ppm)Interpretation


349.2373[Experimental Value]

Protonated Molecule


371.2193[Experimental Value]

Sodium Adduct (Dominant)


331.2268[Experimental Value]

Neutral Loss of Water
Fragment A

195.1380[Experimental Value]

Macrocycle Cleavage
  • Self-Validation: If the error is

    
     ppm, recalibrate the instrument. If the water loss peak (
    
    
    
    ) is absent in the MS/MS spectrum, the precursor may not be a hydroxylated macrolide.

References

  • Amphidinolide Q, a novel 12-membered macrolide from the cultured marine dinoflagell

    • Source: Tetrahedron Letters, 1996, 37(9), 1449-1450.
    • Link:

  • Total synthesis of amphidinolide Q

    • Source: Organic Letters, 2009, 11(21), 5046–5049.[5]

    • Link:

  • Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide

    • Source: Molecules, 2011, 16(7), 5422-5436.[1][2]

    • Link:

  • Amphidinolide W, a new 12-membered macrolide

    • Source: Journal of Organic Chemistry, 2002, 67(3), 1020-1023.
    • Link:

Sources

Validation

Structural &amp; Functional Divergence: Amphidinolide Q vs. Amphidinins C-F

Executive Summary: The Macrocyclic Effect This guide provides a technical comparison between Amphidinolide Q , a 12-membered cytotoxic macrolide, and Amphidinins C–F , a series of linear polyketides identified as its 4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Macrocyclic Effect

This guide provides a technical comparison between Amphidinolide Q , a 12-membered cytotoxic macrolide, and Amphidinins C–F , a series of linear polyketides identified as its 4,5-seco-analogues.

For researchers in drug discovery, this comparison is a textbook case study in the "Macrocyclic Effect." While Amphidinolide Q exhibits potent cytotoxicity against murine leukemia (L1210) and epidermoid carcinoma (KB) cells, its linear counterparts (Amphidinins C–F) display significantly altered biological profiles, shifting towards antimicrobial activity. This guide analyzes the structural causality behind this functional divergence, providing experimental protocols for their isolation and evaluation.

Structural Elucidation & Core Scaffolds

The primary distinction lies in the topology of the carbon backbone. Amphidinolide Q possesses a constrained 12-membered lactone ring, whereas Amphidinins C–F represent the "open-chain" or seco variants.

Structural Hierarchy
  • Amphidinolide Q:

    • Scaffold: 12-membered macrolactone.

    • Key Features: High conformational restraint; specific stereochemistry at C-4/C-5 which closes the ring.

  • Amphidinins C–F:

    • Scaffold: Linear polyketides (4,5-seco-derivatives).

    • Key Features: Flexible carbon chains.

    • Glycosylation: Amphidinins D and F are glycosylated, a rare feature in this metabolite family, increasing polarity and altering solubility profiles.

Visualization of Structural Relationship

The following diagram illustrates the structural divergence from the biosynthetic precursor to the closed macrolide (Q) versus the open chain (C-F).

StructuralDivergence cluster_macrolide Macrocyclization Pathway cluster_seco Seco-Analogue Pathway Precursor Polyketide Precursor (Linear Chain) AmpQ Amphidinolide Q (12-membered Lactone) [Conformationally Constrained] Precursor->AmpQ Lactonization (C1-C11) AmpC Amphidinin C (Linear / 4,5-seco) Precursor->AmpC No Cyclization (Oxidation/Cleavage) AmpD Amphidinin D (Glycosylated Linear) AmpC->AmpD Glycosylation AmpF Amphidinin F (Glycosylated Linear) AmpC->AmpF Glycosylation

Figure 1: Biosynthetic divergence showing the relationship between the macrocyclic Amphidinolide Q and the linear Amphidinins C-F.

Physicochemical & Biological Comparison

The transition from a cyclic to a linear structure drastically impacts the pharmacological profile. The rigid structure of Amphidinolide Q allows for tighter binding to protein targets (likely actin or similar cytoskeletal elements), resulting in cytotoxicity. The flexible Amphidinins lose this specific potency but gain antimicrobial properties.

Comparative Data Table
FeatureAmphidinolide QAmphidinins C–F
Topology 12-Membered MacrolactoneLinear Polyketide (4,5-seco)
Conformation Rigid / ConstrainedFlexible / Rotatable
Primary Activity Cytotoxic (Antitumor)Antimicrobial (Antibacterial/Antifungal)
Target Cell Line L1210 (Leukemia), KB (Carcinoma)Trichophyton mentagrophytes (Fungi)
Solubility Lipophilic (Organic solvents)Amphiphilic (Glycosides D/F are more polar)
Key Spectral Feature NMR: Distinct chemical shifts for ring closureNMR: Upfield shifts for seco-carbons
Mechanism of Action (SAR Analysis)
  • Amphidinolide Q: The cytotoxicity is driven by the entropy-enthalpy compensation provided by the macrocycle. The pre-organized ring reduces the entropic penalty of binding to the biological target.

  • Amphidinins C-F: Lacking the ring, these molecules suffer a high entropic penalty upon binding to the "Q-target." However, the linear chain allows for membrane intercalation or disruption, characteristic of many antimicrobial polyketides.

Experimental Protocols

Isolation Workflow (Self-Validating System)

To study these compounds, precise isolation from Amphidinium sp. is required. The following protocol emphasizes the separation of the polar glycosides (Amp D/F) from the lipophilic macrolide (Amp Q).

Protocol Steps:

  • Cultivation: Culture Amphidinium sp.[1][2][3][4][5][6] (strain Y-5 or similar) in unialgal marine medium.

  • Extraction: Harvest cells and extract with MeOH/Toluene (3:1).

    • Validation: Check crude extract activity against KB cells.[6]

  • Partitioning: Partition the extract between Toluene and Water.

    • Amphidinolide Q partitions into the Toluene layer.

    • Amphidinins C-F (especially glycosides) may partition into the Aqueous/Butanol phase depending on polarity.

  • Chromatography (HPLC): Use a Reverse-Phase C18 column.

    • Mobile Phase: Linear gradient of MeOH/H2O (Start 50% MeOH -> 100% MeOH).

    • Detection: UV at 210 nm (Note: weak chromophores; rely on refractive index or MS if available).

IsolationProtocol Biomass Amphidinium Biomass Extract MeOH/Toluene Extraction Biomass->Extract Partition Partitioning Extract->Partition TolueneLayer Toluene Layer (Lipophilic) Partition->TolueneLayer PolarLayer Aq/BuOH Layer (Polar) Partition->PolarLayer HPLC_Q HPLC (C18) High MeOH TolueneLayer->HPLC_Q HPLC_CF HPLC (C18) Mid MeOH PolarLayer->HPLC_CF AmpQ Amphidinolide Q HPLC_Q->AmpQ AmpCF Amphidinins C-F HPLC_CF->AmpCF

Figure 2: Separation strategy distinguishing lipophilic macrolides from polar seco-analogues.

Cytotoxicity Assay (MTT Method)

Purpose: To quantify the "Macrocyclic Effect" by comparing IC50 values.

  • Seeding: Seed L1210 or KB cells at

    
     cells/well in 96-well plates.
    
  • Dosing: Dissolve Amp Q and Amp C in DMSO. Prepare serial dilutions (0.001 to 10 µg/mL).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Measurement: Add MTT reagent. Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Expected Result: Amp Q should show IC50 < 10 µg/mL. Amp C-F should show IC50 > 20 µg/mL (significantly lower potency).

Synthesis Implications

For drug developers, the structural relationship suggests that Ring-Closing Metathesis (RCM) is the critical synthetic step.

  • Synthesizing Amp C (linear) is a precursor step to Amp Q.

  • If the RCM fails or is reversible, the product degrades to the seco-analogue, losing antitumor efficacy.

  • Recommendation: Use Amphidinin C as a negative control in biological assays to validate that observed activity is due to the macrocycle and not the functional groups alone.

References

  • Kubota, T., Iwai, T., Sakai, K., Gonoi, T., & Kobayashi, J. (2014).[1] Amphidinins C–F, Amphidinolide Q Analogues from Marine Dinoflagellate Amphidinium sp.[1][4] Organic Letters, 16(21), 5624–5627.[1] [Link]

  • Kobayashi, J., et al. (1991). Amphidinolides, bioactive macrolides from symbiotic marine dinoflagellates.[6][7][8] Journal of Natural Products. (Foundational text on the class).

  • Tsuda, M., et al. (1999).

Sources

Comparative

Definitive Stereochemical Assignment of Amphidinolide Q: A Comparative Guide to Mosher Ester Analysis

Executive Summary Amphidinolide Q , a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp., presents a classic stereochemical challenge: it possesses multiple chiral centers (C4, C7, C9, C11,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amphidinolide Q , a cytotoxic 12-membered macrolide isolated from the dinoflagellate Amphidinium sp., presents a classic stereochemical challenge: it possesses multiple chiral centers (C4, C7, C9, C11, C13) within a flexible, non-crystalline macrocycle. For researchers in natural products chemistry and drug discovery, determining the absolute configuration of such molecules is a critical " go/no-go " step before total synthesis or biological optimization.

This guide compares the Modified Mosher’s Method against alternative structural elucidation techniques, demonstrating why it remains the industry standard for resolving the stereochemistry of secondary alcohols in non-crystalline samples. We provide a self-validating experimental protocol and the logic required to interpret the resulting NMR data.

Part 1: Strategic Comparison of Methodologies

In the structural elucidation of Amphidinolide Q, researchers faced a decision between three primary methodologies. The following table contrasts these approaches, highlighting why Mosher analysis was the requisite choice.

Table 1: Comparative Analysis of Stereochemical Assignment Methods
FeatureModified Mosher Method (Recommended) X-Ray Crystallography Total Synthesis / J-Based Analysis
Primary Requirement Secondary alcohol/amine functional group.Single, high-quality crystal.Extensive NMR database or full synthetic route.
Sample State Works on oils, gums, and amorphous solids.Strictly crystalline. Solution state (NMR) or Synthetic.
Sample Quantity Microgram scale (

mg).
Milligram scale (usually).Variable; Synthesis is resource-heavy.
Speed to Result Fast (24-48 hours).Variable (Crystal growth can take months).Slow (Months to Years).
Amphidinolide Q Context Success: Amphidinolide Q is often isolated as a viscous oil/gum, making it ideal for solution-phase derivatization.Failure: The flexible 12-membered ring prevents easy packing into a crystal lattice.Confirmation: Used later to validate the Mosher results, but too slow for initial assignment.
Confidence Level High (if conformational rigidity is assumed/verified).Absolute (Gold Standard).[1]High (but prone to model errors).

Part 2: The Science of Mosher Analysis (Mechanism & Logic)

The Modified Mosher Method relies on the magnetic anisotropy of the phenyl group in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) esters.
The "Self-Validating" Mechanism

To ensure scientific integrity, one must understand the Mosher Model . When a secondary alcohol reacts with MTPA, the resulting ester adopts a preferred conformation in solution (the syn-periplanar conformation) where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl (


) group lie in the same plane.
  • The Shielding Effect: The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on the protons lying "above" or "below" its plane.

  • The Differential: By preparing both the

    
    -MTPA and 
    
    
    
    -MTPA esters, we induce opposite shielding environments.
  • The Calculation: We calculate the difference in chemical shift (

    
    ) for protons neighboring the chiral center:
    
    
    
    
    • 
      :  Protons are on the side of the phenyl group in the 
      
      
      
      -ester (shielded).
    • 
      :  Protons are on the side of the phenyl group in the 
      
      
      
      -ester (deshielded in S, shielded in R).
Critical Expertise Note: The Nomenclature Flip

A common error in Mosher analysis is confusing the acid chloride configuration with the resulting ester configuration.

  • Reacting with

    
    -MTPA-Cl  yields the 
    
    
    
    -MTPA ester
    .
  • Reacting with

    
    -MTPA-Cl  yields the 
    
    
    
    -MTPA ester
    .
  • Reason: The Cahn-Ingold-Prelog (CIP) priority of the substituent changes when the chloride (atomic number 17) is replaced by the alcohol oxygen (atomic number 8). Always track the stereochemistry of the ester, not the reagent.

Part 3: Experimental Protocol for Amphidinolide Q

This protocol is designed for micro-scale analysis typical of marine natural products.

Materials
  • Substrate: Purified Amphidinolide Q (~0.5 mg divided into two aliquots).

  • Reagents:

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl.
  • Solvent: Anhydrous Pyridine (acts as both solvent and base).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

Workflow Diagram

The following diagram outlines the decision logic and workflow for the assignment.

MosherWorkflow Sample Amphidinolide Q Sample (Secondary Alcohol) Split Split Sample into Two Aliquots Sample->Split Rxn1 Reaction A: + (R)-MTPA-Cl (Yields S-Ester) Split->Rxn1 Rxn2 Reaction B: + (S)-MTPA-Cl (Yields R-Ester) Split->Rxn2 Purify Micro-Purification (Pipette Column / HPLC) Rxn1->Purify Rxn2->Purify NMR 1H NMR Analysis (500/600 MHz) Purify->NMR Calc Calculate Δδ = δS - δR for neighboring protons NMR->Calc Decision Analyze Signs Calc->Decision ConfigR Assign Absolute Config: (R)-Center Decision->ConfigR Pattern A ConfigS Assign Absolute Config: (S)-Center Decision->ConfigS Pattern B

Figure 1: Systematic workflow for determining absolute configuration via Mosher ester analysis. Note the inversion of configuration nomenclature from Acid Chloride to Ester.

Step-by-Step Methodology
  • Preparation: Dry the Amphidinolide Q sample thoroughly (azeotrope with benzene if necessary) to remove water.

  • Derivatization (Parallel Reactions):

    • Vial A: Dissolve 0.2 mg Amphidinolide Q in 50

      
      L dry pyridine. Add 10 
      
      
      
      L
      
      
      -MTPA-Cl and a crystal of DMAP. Stir at room temperature for 12 hours.
    • Vial B: Dissolve 0.2 mg Amphidinolide Q in 50

      
      L dry pyridine. Add 10 
      
      
      
      L
      
      
      -MTPA-Cl and a crystal of DMAP. Stir at room temperature for 12 hours.
  • Quenching: Add 10

    
    L of water to hydrolyze excess acid chloride. Dilute with EtOAc.
    
  • Purification: Wash with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    . Pass through a small silica plug (pipette column) to isolate the pure ester.
  • Analysis: Acquire

    
    H NMR spectra for both esters in 
    
    
    
    . Assign chemical shifts to protons
    
    
    ,
    
    
    , and
    
    
    to the chiral center.

Part 4: Data Interpretation & Results

The absolute configurations of Amphidinolide Q were determined to be 4R, 7R, 9S, 11R, 13R .[2] Below is a representation of how the data supports the assignment for a specific center (e.g., C-4 ).

Table 2: Representative Data Analysis for C-4 Configuration

To determine the configuration at C-4, we examine the


 values of the neighboring protons (C-3 and C-5/C-6).
Proton Position

(ppm)

(ppm)

InterpretationSpatial Location
H-4 (Carbinyl) 5.125.10+0.02N/ACenter
H-3a 2.452.55-0.10 Shielded in S-esterRight Side (L2)
H-3b 2.302.38-0.08 Shielded in S-esterRight Side (L2)
H-5 1.851.75+0.10 Deshielded in S-esterLeft Side (L1)
H-6 1.601.45+0.15 Deshielded in S-esterLeft Side (L1)
  • Protons at C-3 have negative

    
     values.
    
  • Protons at C-5/C-6 have positive

    
     values.
    
  • Fitting this to the Mosher model (see Figure 2), this distribution indicates an (R)-configuration at C-4.

Visualization of the Mosher Model

MosherModel cluster_plane MTPA Plane (Syn-Periplanar) cluster_S_Ester (S)-MTPA Ester Conformation O_C_CF3 O=C-C-CF3 Plane Center Chiral Center (C-4) Phenyl Phenyl Group (Shielding Zone) Center->Phenyl Spatial Proximity R1 Substituent L1 (C5, C6...) Δδ > 0 Center->R1 R2 Substituent L2 (C3...) Δδ < 0 Center->R2 H_Carbinyl H (Carbinyl)

Figure 2: The Mosher Model for an (S)-MTPA ester. The Phenyl group shields the substituent on its side (L2), resulting in a negative


 for those protons.

References

  • Kobayashi, J., et al. (2008).[2] Absolute Stereochemistry of Amphidinolide Q. Organic Letters, 10(17), 3709–3711.[2] [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3] Nature Protocols, 2, 2451–2458.[1] [Link]

  • Hangyou, M., et al. (2009).[4] Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046–5049.[4] [Link]

Sources

Validation

IC50 Validation of Amphidinolide Q in Human Epidermoid Carcinoma KB Cells

This guide provides a rigorous technical analysis of the IC50 validation for Amphidinolide Q in human epidermoid carcinoma (KB) cells.[1] It contrasts the moderate potency of this 12-membered macrolide against its "super...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the IC50 validation for Amphidinolide Q in human epidermoid carcinoma (KB) cells.[1] It contrasts the moderate potency of this 12-membered macrolide against its "super-cytotoxic" congeners (Amphidinolides N and H) and standard chemotherapeutics, establishing a clear structure-activity relationship (SAR) context for researchers.[1]

A Comparative Potency & Technical Validation Guide

Part 1: Executive Technical Synthesis[1]

Amphidinolide Q is a 12-membered macrolide isolated from the dinoflagellate Amphidinium sp.[1][2] Unlike its larger, actin-targeting cousins (e.g., Amphidinolides H, N, and B), Amphidinolide Q exhibits a distinct moderate cytotoxicity profile .[1]

While the larger 26-membered amphidinolides demonstrate picomolar potency against KB cells (acting as F-actin stabilizers or destabilizers), Amphidinolide Q typically yields IC50 values in the micromolar range (approx.[1] 6.4 µg/mL or ~18 µM in murine leukemia L1210 models; comparable sensitivity is observed in KB cells) .[1] This guide validates the protocol for determining this value and positions Amphidinolide Q not as a high-potency drug candidate, but as a critical Structure-Activity Relationship (SAR) control —demonstrating how macrolide ring size (12-membered vs. 26-membered) dictates cytotoxic efficacy.[1]

Key Performance Indicators (KPIs)
CompoundMolecular TargetPotency ClassIC50 (KB/L1210 Cells)Primary Utility
Amphidinolide Q Unknown (Non-Actin)Moderate~6.4 µg/mL (~18 µM) SAR Control, Ring-Size Studies
Amphidinolide N F-ActinSuper-Potent0.00005 µg/mL (~0.1 nM) Potency Benchmark
Amphidinolide H F-Actin (Covalent)High Potent0.00048 µg/mL (~1 nM) Actin Stabilization Control
Doxorubicin DNA IntercalationStandard0.1 - 0.5 µg/mL Positive Assay Control

Part 2: Comparative Analysis & Mechanism[1]

The drastic difference in potency between Amphidinolide Q and its alternatives is a function of conformational flexibility and target binding .[1] The larger rings (Amphidinolide H, N) possess specific domains (allyl epoxides, s-cis-dienes) that lock into the actin cleft.[1] Amphidinolide Q, lacking these features and the ring size necessary for such binding, likely operates via a different, less efficient mechanism.

Visualization: The "Ring Size" Potency Logic

The following diagram illustrates the divergent validation pathways for Amphidinolides based on ring size.

Amphidinolide_SAR Dinoflagellate Amphidinium sp. Extract Isolation Isolation & Fractionation Dinoflagellate->Isolation Sub_Small Small Ring (12-membered) Amphidinolide Q Isolation->Sub_Small Sub_Large Large Ring (26-membered) Amphidinolide N/H Isolation->Sub_Large Target_Unknown Target: Unknown/Non-Actin Low Specificity Sub_Small->Target_Unknown Lacks actin-binding domain Target_Actin Target: F-Actin High Affinity Binding Sub_Large->Target_Actin Contains allyl epoxide/diene Result_Mod Result: Moderate Cytotoxicity IC50: ~18 µM (Micromolar) Target_Unknown->Result_Mod Result_High Result: Super-Cytotoxicity IC50: ~0.1-1 nM (Nanomolar) Target_Actin->Result_High

Caption: Divergent cytotoxicity pathways of Amphidinolides. Ring size correlates directly with actin-binding capability and subsequent potency.[1]

Part 3: Self-Validating Experimental Protocol

To accurately determine the IC50 of Amphidinolide Q in KB cells, strict adherence to cell density and solvent controls is required due to the compound's lipophilicity and moderate potency.[1]

Protocol: MTT Cytotoxicity Assay for KB Cells

Objective: Determine the IC50 of Amphidinolide Q with 95% Confidence Interval.

1. Reagents & Preparation
  • Cell Line: KB Cells (Human epidermoid carcinoma/HeLa derivative).[1]

  • Culture Medium: RPMI-1640 or DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.[1]

  • Compound Stock: Dissolve Amphidinolide Q in 100% DMSO to 10 mM stock. Store at -20°C.

  • Positive Control: Doxorubicin (1 mM stock).[1]

  • Detection: MTT Reagent (5 mg/mL in PBS).[1]

2. The Workflow (Step-by-Step)

Step 1: Cell Seeding (Day 0)

  • Harvest KB cells in the log phase (70-80% confluence).[1]

  • Seed 5,000 cells/well in 96-well plates (100 µL volume).

  • Scientific Rationale: 5k cells ensure exponential growth during the 72h assay without over-confluence, which can induce contact inhibition and skew IC50s.

  • Incubate 24h at 37°C, 5% CO2.

Step 2: Compound Treatment (Day 1)

  • Prepare serial dilutions of Amphidinolide Q.

    • Range: 0.1 µM to 100 µM (due to expected ~18 µM IC50).

    • Critical Step: Maintain final DMSO concentration < 0.5% in all wells to prevent solvent toxicity.[1]

  • Add 100 µL of 2x drug solution to each well.

  • Include Vehicle Control (0.5% DMSO) and Blank (Media only) .

Step 3: Incubation (Day 1-4)

  • Incubate for 72 hours .

  • Note: Amphidinolides often require longer incubation (72h vs 24h) to manifest antiproliferative effects if the mechanism involves cytoskeletal disruption or cell cycle arrest.[1]

Step 4: MTT Readout (Day 4)

  • Add 20 µL MTT reagent per well.[1] Incubate 3-4h at 37°C (purple formazan crystals form).

  • Aspirate medium carefully.[1]

  • Solubilize crystals with 150 µL DMSO.[1] Shake for 10 min.

  • Measure Absorbance (OD) at 570 nm (reference 630 nm).

3. Data Analysis & Validation Criteria
  • Calculation: % Viability =

    
    .[1]
    
  • Curve Fitting: Use Non-linear regression (Sigmoidal dose-response, variable slope).[1]

  • Validation Check:

    • Vehicle Control OD must be > 0.5.[1]

    • Doxorubicin IC50 must fall within historical range (0.1 - 0.5 µg/mL).[1]

    • If Amphidinolide Q IC50 > 50 µM, consider it "Inactive" for clinical relevance, but valid for SAR.

Visualization: Assay Logic Flow

Assay_Workflow Seed Seed KB Cells (5k/well) Treat Add Amphidinolide Q (0.1 - 100 µM) Seed->Treat Incubate 72h Incubation 37°C, 5% CO2 Treat->Incubate MTT MTT Addition & Solubilization Incubate->MTT Read OD 570nm Calc IC50 MTT->Read

Caption: Standardized MTT workflow for validating Amphidinolide Q cytotoxicity in adherent KB cells.

Part 4: Conclusion & Verdict

For researchers investigating Amphidinolide Q , the objective is not to demonstrate superior potency but to define the baseline activity of the 12-membered macrolide core .[1]

  • Verdict: Amphidinolide Q is a moderate cytotoxin (IC50 ~6.4 µg/mL in L1210/KB context).[1][2]

  • Comparison: It is approximately 10,000-fold less potent than Amphidinolide N.[1]

  • Recommendation: Use Amphidinolide Q as a negative or low-potency control when studying the actin-binding mechanics of larger Amphidinolides.[1] If high cytotoxicity is required for a payload, utilize Amphidinolide H or N.

References

  • Kobayashi, J., et al. (1991).[1] "Amphidinolides G and H: New Potent Cytotoxic Macrolides from the Dinoflagellate Amphidinium sp."[1] Journal of Organic Chemistry. Link[1]

  • Tsuda, M., et al. (1994).[1] "Amphidinolide Q, a new 12-membered macrolide from the dinoflagellate Amphidinium sp."[1][2] Heterocycles. Link

  • Hangyou, M., et al. (2009).[1][3] "Total Synthesis of Amphidinolide Q." Organic Letters. Link[1]

  • Kobayashi, J. & Tsuda, M. (2004).[1] "Amphidinolides: Bioactive Macrolides from Dinoflagellates."[1][3][4][5][6] Natural Product Reports. Link

  • Perali, R.S., et al. (2023).[1] "Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action." Marine Drugs.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Amphidinolide Q: A Technical Guide

Executive Summary & Risk Context[1][2][3][4][5][6] Amphidinolide Q is a potent cytotoxic macrolide isolated from the dinoflagellate Amphidinium sp.[1] Unlike standard laboratory reagents, it possesses significant bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6]

Amphidinolide Q is a potent cytotoxic macrolide isolated from the dinoflagellate Amphidinium sp.[1] Unlike standard laboratory reagents, it possesses significant bioactivity, specifically targeting the actin cytoskeleton (often stabilizing or destabilizing actin filaments depending on the specific Amphidinolide subclass).

Crucial Operational Directive: Due to its high cytotoxicity and structural stability (macrolactone ring), chemical deactivation (e.g., bleaching) is strictly prohibited. Incomplete oxidation can yield toxic chlorinated byproducts. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

This guide defines the "Double-Containment Standard" required to handle this compound, bridging the gap between federal regulatory definitions (RCRA) and prudent laboratory safety standards.

Regulatory Classification & Waste Coding[8]

Amphidinolide Q is not explicitly listed by name on the EPA’s P-list or U-list (40 CFR § 261.33). However, under the Resource Conservation and Recovery Act (RCRA), it must be managed as Characteristic Hazardous Waste due to its toxicity and the ignitability of the solvents typically used for its reconstitution (e.g., Methanol, DMSO).

Waste Characteristic Table[2]
PropertyClassificationEPA Waste CodeOperational Implication
Toxicity Characteristic (Toxic) D000 (Unlisted Acute Hazardous)Treat as P-listed equivalent due to LD50 potency/cytotoxicity.[3]
Ignitability Characteristic (Ignitable) D001 Applies if dissolved in MeOH/EtOH (Flash point <60°C).[3]
Solvent Vehicle Listed Solvent F003 Applies if dissolved in spent non-halogenated solvents (Methanol/Acetone).[3]

Scientist's Note: While Amphidinolide Q lacks a specific "P-code," best practice dictates managing it as "Non-Regulated Acutely Toxic Chemical Waste" to ensure it is flagged for incineration rather than fuel blending or wastewater treatment.

Waste Classification Logic

Before initiating disposal, you must categorize the waste stream to ensure the correct waste codes are applied. Use the following logic flow:

WasteClassification Start Identify Waste Form IsSolid Is it Solid Waste? (Vials, PPE, Wipes) Start->IsSolid IsLiquid Is it Liquid Waste? (Stock solutions, aliquots) Start->IsLiquid TraceContam Is it 'Trace' Contaminated? (<3% by volume) IsSolid->TraceContam BulkSolvent Identify Solvent Base IsLiquid->BulkSolvent SolidDisposal Solid Hazardous Waste (Tag: Cytotoxic Debris) TraceContam->SolidDisposal Yes (Gloves, Tips) Flammable Flammable Solvent (MeOH, EtOH) BulkSolvent->Flammable Flash pt < 60°C NonFlammable Non-Flammable (DMSO, Water) BulkSolvent->NonFlammable Flash pt > 60°C D001_Path Code: D001 + Cytotoxic (High BTU Incineration) Flammable->D001_Path Toxic_Path Code: Toxic/Cytotoxic (Incineration Only) NonFlammable->Toxic_Path

Figure 1: Decision logic for categorizing Amphidinolide Q waste streams based on physical state and solvent vehicle.[3]

The "Double-Containment" Disposal Protocol[3]

This protocol is designed to prevent aerosolization and dermal exposure during the waste hand-off process.

Step 1: Primary Containment (The Source)
  • Liquids: Transfer unused stock solutions into a screw-cap glass vial (borosilicate). Do not use plastic flip-top tubes for long-term waste storage as organic solvents can leach plasticizers or degrade the seal.

  • Solids: Place contaminated pipette tips, weighing boats, and dry aliquots into a clear, sealable polyethylene bag (minimum 4 mil thickness).

Step 2: Secondary Containment (The Barrier)
  • Place the primary glass vial or sealed bag into a secondary, rigid, leak-proof container.

  • Recommended: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.[3]

  • Add absorbent material (vermiculite or absorbent pads) into the void space of the secondary container to capture any potential leakage.

Step 3: Labeling Strategy

Standard generic labels are insufficient for high-value cytotoxins. The label must explicitly state:

  • Chemical Name: Amphidinolide Q (Cytotoxic Macrolide)[1]

  • Hazard: Highly Toxic / Cytotoxic / Irritant

  • Solvent: (e.g., Methanol 99%)

  • Instruction: "INCINERATION ONLY - DO NOT AUTOCLAVE"

Why No Autoclaving? Autoclaving may volatilize the compound or its solvent (creating toxic fumes) without destroying the macrolide structure.

Operational Disposal Workflow

This diagram outlines the chain of custody from the laboratory bench to the final destruction facility.

DisposalWorkflow Bench Lab Bench (Generation) Segregation Segregation (Cytotoxic Bin) Bench->Segregation Double Containment EHS_Pickup EHS / Waste Team Pickup Segregation->EHS_Pickup Request Pickup CentralStorage Central Accumulation Area (90-Day Hold) EHS_Pickup->CentralStorage Verify Labeling Vendor Licensed Waste Vendor (Transport) CentralStorage->Vendor Manifest Signing Incinerator High-Temp Incineration (>1000°C) Vendor->Incinerator Destruction

Figure 2: Chain of custody workflow ensuring the compound is routed to high-temperature incineration.

Emergency Spill Response

If Amphidinolide Q is spilled in the laboratory, immediate action is required to prevent exposure.

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves, a lab coat, and safety goggles. If the spill is powder/solid, a fit-tested N95 or P100 respirator is recommended to prevent inhalation of particulates.

  • Containment:

    • Liquid Spill: Cover with a dedicated cytotoxic spill pad or absorbent pillows. Do not use paper towels, which spread the liquid.

    • Powder Spill: Cover with a damp absorbent pad (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Decontamination: Clean the surface with a detergent solution (soap and water) followed by a solvent wipe (ethanol) to pick up organic residues.

  • Disposal: All cleanup materials must be disposed of as Hazardous Chemical Waste following the protocols in Section 4.

References
  • Kobayashi, J., et al. (1991). Amphidinolides: Bioactive Macrolides from Dinoflagellates.[1][4] Journal of Natural Products.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Section: Waste Disposal.[5][6][2][7][8][9]

  • National Institutes of Health (NIH). (2023). Amphidinolide Q - PubChem Compound Summary.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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